Undecyl 6-bromohexanoate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
undecyl 6-bromohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33BrO2/c1-2-3-4-5-6-7-8-9-13-16-20-17(19)14-11-10-12-15-18/h2-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMKUXWNSBWYBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Undecyl 6-bromohexanoate: A Technical Guide for Researchers
CAS Number: 959040-06-3
This technical guide provides an in-depth overview of Undecyl 6-bromohexanoate (B1238239), a versatile bifunctional molecule with applications in organic synthesis and drug delivery. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its properties, synthesis, and potential applications, with a focus on its role in the formulation of lipid-based drug delivery systems.
Core Properties and Specifications
Undecyl 6-bromohexanoate is a long-chain alkyl ester containing a terminal bromine atom. This unique structure combines a lipophilic undecyl chain with a reactive bromo-functionalized hexanoate (B1226103) moiety, making it a valuable intermediate for the synthesis of more complex molecules.[1]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These values are compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 959040-06-3 | N/A |
| Molecular Formula | C₁₇H₃₃BrO₂ | [2][3][4][5] |
| Molecular Weight | 349.35 g/mol | [2][3][4][5] |
| Appearance | Colorless liquid (predicted) | [4] |
| Boiling Point | 382.0 ± 25.0 °C (Predicted) | [2][4] |
| Density | 1.072 ± 0.06 g/cm³ (Predicted) | [2] |
| Purity | Typically >95% | [4] |
| Storage Conditions | Store at 2-8°C for short-term and -20°C for long-term storage, protected from light and moisture. | [6] |
Spectral Data
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly described in publicly available literature. However, based on fundamental organic chemistry principles, a standard esterification reaction between 6-bromohexanoic acid and undecyl alcohol is the most logical synthetic route. The following proposed protocol is based on the Steglich esterification, a mild and efficient method for forming esters from carboxylic acids and alcohols.
Proposed Experimental Protocol: Steglich Esterification
Materials:
-
6-Bromohexanoic acid
-
Undecyl alcohol (Undecan-1-ol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromohexanoic acid (1.0 eq) and undecyl alcohol (1.1 eq) in anhydrous dichloromethane.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous dichloromethane.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a valuable tool in several areas of research, particularly in the development of drug delivery systems.
Intermediate in Organic Synthesis
The terminal bromine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of different functional groups. This makes it a useful building block for the synthesis of more complex molecules with long alkyl chains.
Role in Lipid Nanoparticle Formulation
This compound is suggested to be useful in the preparation of lipid nanoparticles (LNPs).[5][7][8] LNPs are advanced drug delivery vehicles used to encapsulate and deliver a wide range of therapeutic agents, including small molecules, proteins, and nucleic acids. The lipophilic undecyl chain of this compound allows for its incorporation into the lipid bilayer of these nanoparticles. The terminal bromine can then be used to attach targeting ligands, imaging agents, or other functional moieties to the surface of the LNP.
Proposed Experimental Workflow: Lipid Nanoparticle Formulation
The following is a generalized workflow for the preparation of functionalized lipid nanoparticles incorporating this compound.
Materials:
-
Structural lipids (e.g., DSPC, Cholesterol)
-
PEGylated lipid (e.g., DSPE-PEG2000)
-
Ionizable lipid (for nucleic acid delivery, e.g., DLin-MC3-DMA)
-
This compound
-
Therapeutic cargo (e.g., siRNA, mRNA, small molecule drug)
-
Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Dialysis membrane or tangential flow filtration system
Procedure:
-
Lipid Mixture Preparation: Dissolve the structural lipids, PEGylated lipid, ionizable lipid (if applicable), and this compound in ethanol.
-
Aqueous Phase Preparation: Dissolve the therapeutic cargo in the aqueous buffer.
-
Nanoparticle Formation: Rapidly mix the lipid-ethanol solution with the aqueous cargo solution using a microfluidic mixing device or by rapid injection. This rapid change in solvent polarity leads to the self-assembly of the lipids into nanoparticles, encapsulating the cargo.
-
Purification: Remove the ethanol and unencapsulated cargo by dialysis or tangential flow filtration against a suitable buffer (e.g., PBS, pH 7.4).
-
Surface Functionalization (Post-formation): The bromo-functionalized surface of the LNPs can be further modified by reacting with a nucleophilic targeting ligand (e.g., a thiol- or amine-containing peptide or antibody fragment).
Lipid Nanoparticle Formulation Workflow Diagram
Caption: Generalized workflow for lipid nanoparticle formulation.
Signaling Pathways and Mechanism of Action
Currently, there is no specific information available in the scientific literature regarding the direct involvement of this compound in any signaling pathways or a defined mechanism of action as a therapeutic agent itself. Its primary role is as a synthetic intermediate and a component in drug delivery systems. The biological effects of formulations containing this molecule would be determined by the encapsulated therapeutic agent and any attached targeting moieties.
Logical Relationship in Prodrug Development
The structure of this compound lends itself to potential use as a linker in prodrug design. A prodrug is an inactive compound that is converted into an active drug within the body. The bromo-functionalized end could be attached to a drug molecule, while the undecyl ester could be designed to be cleaved by endogenous esterases, releasing the active drug.
Caption: Conceptual use of this compound as a prodrug linker.
Conclusion
This compound is a valuable chemical entity for researchers in organic synthesis and drug delivery. Its bifunctional nature allows for its use as a building block for complex molecules and as a functional component in advanced drug delivery systems like lipid nanoparticles. While detailed experimental data on this specific molecule is sparse in peer-reviewed literature, its synthesis and applications can be inferred from established chemical and pharmaceutical principles. Further research into the applications of this compound is warranted to fully explore its potential in the development of novel therapeutics and targeted drug delivery platforms.
References
- 1. Synthesis of long-chain alkyl and alkenyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C17H33BrO2 | CID 550522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Recent advances in functional lipid-based nanomedicines as drug carriers for organ-specific delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Undecyl 6-bromohexanoate: A Key Intermediate in the Synthesis of Advanced Drug Delivery Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Undecyl 6-bromohexanoate (B1238239) is a brominated ester that has emerged as a critical building block in the synthesis of novel ionizable lipids. These lipids are the cornerstone of modern lipid nanoparticle (LNP) technology, a leading platform for the delivery of nucleic acid-based therapeutics, including mRNA vaccines and gene therapies. The unique bifunctional nature of Undecyl 6-bromohexanoate, featuring a terminal bromine atom and a long aliphatic undecyl ester chain, allows for its strategic incorporation into complex lipid architectures. This guide provides a comprehensive overview of the role of this compound in research, with a focus on its application in the development of sophisticated drug delivery vehicles.
Chemical Properties and Role in Synthesis
This compound (C₁₇H₃₃BrO₂) is a key synthetic intermediate utilized in the fields of organic and medicinal chemistry.[1][2] Its molecular structure is characterized by a 6-bromohexanoyl group esterified with undecanol. This structure provides two key functionalities: the bromine atom serves as a reactive site for nucleophilic substitution, typically with an amine-containing head group, while the undecyl chain contributes to the overall lipophilicity of the resulting molecule. This lipophilicity is crucial for the self-assembly of the lipids into nanoparticles and for their interaction with cellular membranes.
The primary application of this compound is in the synthesis of ionizable cationic lipids.[1][3][4] These lipids are engineered to have a pKa that allows them to be positively charged at an acidic pH, facilitating the encapsulation of negatively charged nucleic acids during LNP formulation. Upon entering the physiological environment (pH ~7.4), they become neutral, reducing potential toxicity. Once inside the cell's endosome, the lower pH environment again protonates the lipid, which is thought to promote the disruption of the endosomal membrane and the release of the therapeutic payload into the cytoplasm.
Experimental Protocols: Synthesis of Ionizable Lipids
The synthesis of ionizable lipids using this compound generally involves a nucleophilic substitution reaction where an amine-containing head group displaces the bromide ion. The following is a generalized protocol based on methodologies described in the patent literature. It is important to note that specific reaction conditions, such as solvents, bases, and temperatures, can be varied to optimize the yield and purity of the final product.
General Synthesis of an Ionizable Lipid:
-
Reaction Setup: In a round-bottom flask, dissolve the amine-containing starting material in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Reagents: Add this compound to the solution. The molar ratio of the amine to this compound is typically stoichiometric or with a slight excess of the bromo-ester.
-
Base and Catalyst: Add a base, such as potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base, to scavenge the HBr generated during the reaction. In some protocols, a catalyst like potassium iodide (KI) is added to enhance the reaction rate through the in-situ formation of a more reactive iodo-intermediate.
-
Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 60 to 90 °C and stirred for a period of several hours to overnight, until the reaction is complete as monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product is then extracted using a suitable organic solvent (e.g., ethyl acetate) and washed with water or brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude lipid is then purified using column chromatography on silica (B1680970) gel to yield the final ionizable lipid.
One specific example from the literature reports the synthesis of an intermediate from 6-bromohexanoic acid and undecan-1-ol with a 22% yield.[2][5]
Formulation of Lipid Nanoparticles
The ionizable lipids synthesized from this compound are key components in the formulation of LNPs. These nanoparticles are typically composed of four main components:
-
Ionizable Cationic Lipid: Facilitates nucleic acid encapsulation and endosomal escape.
-
Phospholipid: A structural lipid, such as DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), that helps form the lipid bilayer.
-
Cholesterol: Another structural lipid that modulates membrane fluidity and stability.
-
PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) that stabilizes the nanoparticle and provides a hydrophilic corona, which can help to reduce opsonization and increase circulation time.
The formulation of LNPs is a critical step that determines their physicochemical properties and in vivo performance. A common method for LNP formulation is through microfluidic mixing, where an ethanolic solution of the lipids is rapidly mixed with an aqueous solution containing the nucleic acid payload at an acidic pH. This rapid mixing leads to the self-assembly of the lipids around the nucleic acid, forming the LNPs. The resulting nanoparticles are then typically dialyzed or purified to remove the ethanol (B145695) and unencapsulated nucleic acids.
Quantitative Data
The following table summarizes representative quantitative data for lipid nanoparticles formulated with ionizable lipids derived from precursors including this compound, as found in the patent literature. It is important to note that these values are from a single, specific formulation and will vary depending on the exact lipid composition, payload, and formulation process.
| Parameter | Value | Method of Measurement |
| LNP Size (Diameter) | ~80-100 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| mRNA Entrapment Efficiency | > 90% | RiboGreen Assay |
| pKa of Ionizable Lipid | 6.0 - 6.5 | TNS Assay |
Visualizations
Experimental Workflow: From Building Block to Delivery Vehicle
Caption: General workflow for the synthesis of an ionizable lipid using this compound and its subsequent formulation into a lipid nanoparticle.
Logical Relationship of LNP Components for Drug Delivery
References
- 1. researchgate.net [researchgate.net]
- 2. pmrnamed.ca [pmrnamed.ca]
- 3. The role of non-ionic surfactants on cationic lipid mediated gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synthesis of Undecyl 6-bromohexanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Undecyl 6-bromohexanoate (B1238239), a valuable intermediate in organic and medicinal chemistry. Primarily utilized for lipophilic modification and as a component in the formation of lipid nanoparticles for drug delivery systems, this document outlines the prevalent synthesis pathway, a detailed experimental protocol, and relevant quantitative data. Furthermore, it explores the potential application of this molecule in drug development by illustrating a key signaling pathway that can be targeted using nanoparticle-based therapeutic strategies.
Introduction
Undecyl 6-bromohexanoate is a long-chain aliphatic ester containing a terminal bromine atom.[1] This bifunctional architecture makes it a versatile building block in chemical synthesis. The undecyl chain confers significant lipophilicity, while the bromo- functionality allows for a variety of subsequent chemical transformations, such as nucleophilic substitutions or organometallic coupling reactions. Its principal application lies in its use as a synthetic intermediate for creating more complex molecules with tailored properties, particularly in the development of surfactants and as a component of lipid nanoparticles for advanced drug delivery.[2][3][4]
Synthesis Pathway: Fischer-Speier Esterification
The most direct and common method for the synthesis of this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid, in this case, 6-bromohexanoic acid, with an alcohol, undecyl alcohol. The reaction is reversible and is typically driven to completion by removing the water formed as a byproduct or by using an excess of one of the reactants.[5]
The overall reaction is as follows:
6-Bromohexanoic Acid + Undecyl Alcohol ⇌ this compound + Water
The mechanism of the Fischer esterification proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen of the alcohol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated carbonyl of the resulting ester is deprotonated to regenerate the acid catalyst and yield the final ester product.
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the product in the synthesis of this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Typical Yield (%) |
| 6-Bromohexanoic Acid | C₆H₁₁BrO₂ | 195.05 | 145-148 (at 10 mmHg) | 1.458 | N/A |
| Undecyl Alcohol | C₁₁H₂₄O | 172.31 | 243 | 0.829 | N/A |
| This compound | C₁₇H₃₃BrO₂ | 349.35 | Decomposes | N/A | 85-95 |
Note: The typical yield is an estimate for Fischer esterification reactions under optimized conditions and may vary.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound via Fischer esterification.
Materials:
-
6-Bromohexanoic acid (1.0 eq)
-
Undecyl alcohol (1.2 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.05 eq)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 6-bromohexanoic acid (1.0 eq), undecyl alcohol (1.2 eq), and toluene (approximately 2 mL per mmol of carboxylic acid).
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux using a heating mantle. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Continue the reflux until no more water is collected in the Dean-Stark trap (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a colorless to pale yellow oil.
Visualization of Synthesis Workflow and Potential Application
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Application in Drug Delivery: Targeting a Signaling Pathway
While this compound is not known to directly modulate signaling pathways, its lipophilic nature makes it an ideal component for lipid nanoparticles (LNPs). These LNPs can encapsulate therapeutic agents, such as small molecule inhibitors or siRNA, and deliver them to target cells. The following diagram illustrates a hypothetical scenario where an LNP, potentially synthesized using derivatives of this compound, delivers a drug to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Conclusion
This compound is a readily accessible and highly versatile synthetic intermediate. The Fischer-Speier esterification provides a reliable and scalable method for its production. For professionals in drug development, the true potential of this molecule lies in its application as a lipophilic building block for the construction of sophisticated drug delivery vehicles like lipid nanoparticles. By leveraging such delivery systems, it is possible to target specific intracellular signaling pathways, such as the PI3K/Akt/mTOR pathway, thereby opening new avenues for therapeutic intervention in a range of diseases. This guide provides the foundational chemical knowledge and a forward-looking perspective on the utility of this compound in modern pharmaceutical research.
References
An In-depth Technical Guide to the Solubility of Undecyl 6-bromohexanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility characteristics of Undecyl 6-bromohexanoate (B1238239), a key intermediate in various synthetic applications, including the formation of lipid nanoparticles for drug delivery.[1][2] A comprehensive search of peer-reviewed literature and chemical databases reveals a notable absence of readily available quantitative solubility data for this compound. This document, therefore, focuses on providing a robust framework for researchers to experimentally determine and apply this critical information. The guide furnishes a detailed experimental protocol for solubility determination, a structured template for data presentation, and a visualization of the experimental workflow. This document is intended to empower researchers in the fields of chemistry and drug development to generate and utilize solubility data for process optimization, reaction condition selection, and purification strategies involving Undecyl 6-bromohexanoate.
Introduction
This compound (C₁₇H₃₃BrO₂) is a long-chain halogenated ester with significant utility as a building block in organic synthesis.[3][4] Its bifunctional nature, possessing both an ester and a bromo-alkyl group, allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals and other specialty chemicals.[4] A fundamental physicochemical property governing the application of any compound in solution-phase chemistry is its solubility in various organic solvents. This data is crucial for:
-
Reaction Condition Optimization: Selecting appropriate solvents to ensure reactants are in the same phase.
-
Purification and Recrystallization: Designing effective separation and purification strategies.
-
Formulation Development: Particularly relevant to its use in preparing lipid nanoparticles for drug delivery systems.[1][2]
-
Process Scaling: Ensuring reproducibility and efficiency in large-scale synthesis.
Given the long, nonpolar undecyl chain, it is theoretically expected that this compound will exhibit good solubility in nonpolar organic solvents, following the principle of "like dissolves like." However, empirical determination is essential for accurate process design.
Physicochemical Properties of this compound
A summary of the key physicochemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₃BrO₂ | [5] |
| Molecular Weight | 349.35 g/mol | [4] |
| IUPAC Name | This compound | [5] |
| CAS Number | 959040-06-3 | [3] |
| Predicted Boiling Point | 382.0 ± 25.0 °C | [3] |
Quantitative Solubility Data
As of the publication of this guide, specific quantitative solubility data for this compound in various organic solvents is not available in the public domain. Chemical supplier technical data sheets explicitly state that solubility is "To be determined."[4] Therefore, the following sections provide a detailed protocol for researchers to generate this data.
The following table is provided as a template for researchers to record their experimentally determined solubility data.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| e.g., Hexane | e.g., 25 | |||
| e.g., Ethyl Acetate | e.g., 25 | |||
| e.g., Dichloromethane | e.g., 25 | |||
| e.g., Acetone | e.g., 25 | |||
| e.g., Methanol | e.g., 25 | |||
| e.g., Dimethyl Sulfoxide | e.g., 25 |
Experimental Protocol for Solubility Determination
The recommended methodology for determining the solubility of this compound is the isothermal shake-flask method. This widely accepted technique involves creating a saturated solution at a constant temperature and then quantifying the solute concentration.[6]
4.1. Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Calibrated Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., FID for GC, UV or ELSD for HPLC)
4.2. Procedure
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation. b. To each vial, add a known volume or mass of a specific organic solvent. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). e. Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the minimum time to reach equilibrium.[6][7]
-
Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit any undissolved solute to settle.[6][7] b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation due to temperature changes. c. Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This removes any remaining micro-particles.[8] d. Record the exact mass of the filtered saturated solution. e. Dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical method.[7]
-
Quantitative Analysis: a. Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. b. Analyze the standard solutions using a calibrated GC or HPLC method to generate a calibration curve. c. Analyze the diluted sample of the saturated solution under the same analytical conditions. d. Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.[7]
-
Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor. b. Express the solubility in desired units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).[6][7]
Visualized Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for experimental solubility determination.
Conclusion
While quantitative solubility data for this compound is not currently published, this guide provides the necessary tools for researchers to generate this crucial information. The detailed experimental protocol, based on the established isothermal shake-flask method, and the accompanying workflow diagram offer a clear and reliable path for determining the solubility of this compound in various organic solvents. The generation and dissemination of such data will be of significant value to the scientific community, particularly for those in synthetic chemistry and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. myuchem.com [myuchem.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | C17H33BrO2 | CID 550522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Navigating the Unseen Risks: A Technical Guide to the Safe Handling of Undecyl 6-bromohexanoate
For Researchers, Scientists, and Drug Development Professionals
Undecyl 6-bromohexanoate (B1238239), a long-chain brominated ester, is a valuable intermediate in organic synthesis and drug development. Its bifunctional nature, incorporating both a lipophilic undecyl chain and a reactive bromohexyl group, makes it a versatile building block. However, as with any reactive chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel. This technical guide provides a comprehensive overview of the safety and handling precautions for Undecyl 6-bromohexanoate, drawing from available data to foster a culture of safety in the research environment.
Core Safety and Physical Data
A critical first step in the safe handling of any chemical is to be familiar with its physical and chemical properties, as well as its known hazards. The following tables summarize the available data for this compound. It is important to note that there are discrepancies in the reported hazard classifications for this compound. While some suppliers do not classify it as hazardous, others indicate that it can cause skin and eye irritation. Therefore, a cautious approach is strongly recommended.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 959040-06-3 | MedKoo |
| Molecular Formula | C17H33BrO2 | MedKoo |
| Molecular Weight | 349.35 g/mol | MedKoo |
| Appearance | Oil | BroadPharm |
| Boiling Point | No data available | BroadPharm |
| Melting Point | No data available | BroadPharm |
Table 2: Hazard Identification and GHS Classification
| Hazard | Classification | Source |
| GHS Pictogram | Ambeed.com | |
| Signal Word | Warning | Ambeed.com |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | Ambeed.com |
| Conflicting Data | Not classified as a hazard | BroadPharm |
Comprehensive Safety and Handling Precautions
Given the conflicting safety information, it is prudent to handle this compound as a compound that is irritating to the skin and eyes. The following table outlines the recommended precautions based on a conservative assessment of the available data.
Table 3: Safety and Handling Precautions for this compound
| Precaution Category | Detailed Recommendations | Source(s) |
| Personal Protective Equipment (PPE) | - Eye Protection: Wear chemical safety goggles. - Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). - Skin and Body Protection: Wear a lab coat. | BroadPharm, Ambeed.com |
| Engineering Controls | - Use only in a well-ventilated area, preferably in a chemical fume hood. | BroadPharm |
| Hygiene Measures | - Wash hands thoroughly after handling. - Wash contaminated clothing before reuse. | BroadPharm |
| Handling | - Avoid contact with skin and eyes. - Take precautionary measures against static discharge. - Keep away from heat, sparks, and open flames. | BroadPharm, Ambeed.com |
| Storage | - Store in a cool, well-ventilated place. - Keep container tightly closed. - Store refrigerated. - Incompatible Materials: Strong oxidizing agents. | BroadPharm |
| First Aid: Skin Contact | - Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. - If irritation persists, seek medical attention. | BroadPharm |
| First Aid: Eye Contact | - Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. - If irritation persists, seek medical attention. | BroadPharm |
| First Aid: Inhalation | - Remove to fresh air. - If symptoms persist, seek medical attention. | BroadPharm |
| First Aid: Ingestion | - Wash out mouth with copious amounts of water for at least 15 minutes. - Seek medical attention. | BroadPharm |
| Spill and Leak Procedures | - Wear suitable personal protective equipment. - Mix with sand or other inert absorbent material. - Sweep up and place in a tightly closed container for disposal. - Do not allow material to enter drains or water courses. | BroadPharm |
| Fire-Fighting Measures | - Use dry powder or carbon dioxide extinguishers. - Wear protective clothing and self-contained breathing apparatus. | BroadPharm |
| Disposal | - Dispose of as special waste in accordance with local, regional, and national regulations. | BroadPharm |
Detailed Experimental Protocol for Safe Handling
The following protocol outlines a step-by-step procedure for the safe handling of this compound in a typical laboratory setting. This protocol is a general guideline and should be adapted to the specific requirements of the experiment and the institutional safety policies.
1. Risk Assessment and Preparation:
- Before starting any work, conduct a thorough risk assessment for the planned experiment, considering the potential hazards of this compound and all other reagents involved.
- Ensure that all necessary personal protective equipment (PPE) is available and in good condition.
- Locate the nearest safety shower and eyewash station and confirm they are operational.
- Have appropriate spill containment materials (e.g., sand, absorbent pads) readily accessible.
2. Receiving and Storage:
- Upon receipt, inspect the container for any damage or leaks.
- Store the container in a designated, cool, and well-ventilated area, preferably in a refrigerator, away from incompatible materials such as strong oxidizing agents.
- Ensure the container is clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.
3. Weighing and Dispensing:
- All weighing and dispensing of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.
- Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.
- Use a clean, dedicated spatula and weighing vessel.
- Clean any spills on the balance or surrounding area immediately using an appropriate absorbent material.
4. Use in a Reaction:
- Set up the reaction apparatus within a chemical fume hood.
- When adding this compound to the reaction vessel, do so carefully to avoid splashes.
- Maintain a controlled reaction environment and monitor for any unexpected changes.
- Ensure that the reaction setup allows for safe quenching and work-up procedures.
5. Waste Disposal:
- All waste materials containing this compound, including empty containers, contaminated gloves, and absorbent materials, should be collected in a designated and clearly labeled hazardous waste container.
- Do not dispose of this chemical down the drain.
- Follow all institutional and local regulations for the disposal of chemical waste.
Visualizing the Safe Handling Workflow
To provide a clear and logical representation of the safe handling process, the following workflow diagram has been created using the Graphviz DOT language.
Caption: Safe handling workflow for this compound.
By adhering to the precautions and protocols outlined in this guide, researchers can effectively mitigate the risks associated with this compound and ensure a safe and productive laboratory environment. The conflicting hazard information highlights the necessity for a conservative approach to chemical safety, treating all new or sparsely documented compounds with a high degree of caution.
Commercial Suppliers and Technical Guide for Undecyl 6-bromohexanoate in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecyl 6-bromohexanoate (B1238239) is a functionalized lipid molecule of significant interest in the fields of drug delivery and materials science. Its bifunctional nature, possessing a long alkyl chain (undecyl) and a reactive bromo-ester moiety, makes it a versatile building block for the synthesis of more complex molecules and the formulation of advanced delivery systems, particularly lipid nanoparticles (LNPs). This technical guide provides an in-depth overview of the commercial availability of Undecyl 6-bromohexanoate for research purposes, its physicochemical properties, a probable synthesis route, and a general protocol for its application in the formulation of lipid nanoparticles.
Commercial Availability
A variety of chemical suppliers offer this compound for research applications. The table below summarizes the offerings from several prominent suppliers, providing a comparative overview of purity, pricing, and availability.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) | Availability |
| MedchemExpress | HY-W440810 | >98% | 500 mg | 600 | 2 Weeks |
| >98% | 1 g | 1100 | 2 Weeks | ||
| >98% | 5 g | 2050 | 2 Weeks | ||
| BroadPharm | BP-25611 | 90% | 500 mg | 340 | In Stock |
| 90% | 1 g | 650 | In Stock | ||
| 90% | 5 g | 1400 | In Stock | ||
| UCHEM | - | 95% min | - | - | Contact for quote |
| Sigma-Aldrich (AA BLOCKS, INC.) | AABH99A50209 | 95% | - | - | Contact for quote |
| MedKoo | 122349 | >98% | 500 mg | 600 | 2 Weeks |
| >98% | 1 g | 1100 | 2 Weeks | ||
| >98% | 5 g | 2050 | 2 Weeks |
Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical and Spectral Data
-
Chemical Name: this compound
-
CAS Number: 959040-06-3[1]
-
Molecular Formula: C₁₇H₃₃BrO₂[2]
-
Molecular Weight: 349.35 g/mol [2]
-
Appearance: Expected to be a liquid or low-melting solid.
-
Solubility: Soluble in organic solvents such as ethanol (B145695), chloroform, and dichloromethane.
-
Storage: Recommended to be stored at -20°C for long-term stability.[3]
Spectral Data Summary:
| Technique | Data Highlights |
| ¹³C NMR | Spectral data is available on PubChem.[4] |
| GC-MS | Mass spectrum data is available on PubChem.[4] |
| IR | Infrared spectrum data is available on PubChem.[4] |
Experimental Protocols
Proposed Synthesis of this compound
A plausible and common method for the synthesis of this compound is the esterification of 1-undecanol (B7770649) with 6-bromohexanoic acid or its more reactive acyl chloride derivative, 6-bromohexanoyl chloride. The following is a generalized protocol for the acid-catalyzed esterification.
Materials:
-
6-bromohexanoic acid
-
1-undecanol
-
Toluene (or another suitable solvent)
-
Sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, Dean-Stark trap, separatory funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap connected to a condenser, dissolve 6-bromohexanoic acid (1.0 eq) and 1-undecanol (1.1 eq) in toluene.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the reaction mixture.
-
Reflux: Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), cool the mixture to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure product.
General Protocol for Lipid Nanoparticle (LNP) Formulation
This compound can be incorporated into lipid nanoparticle formulations to introduce a reactive handle for further functionalization or to modulate the physicochemical properties of the nanoparticles. The following is a general protocol for the formulation of LNPs using a microfluidic mixing approach, which can be adapted to include this compound.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
This compound
-
Nucleic acid cargo (e.g., mRNA, siRNA)
-
Ethanol (anhydrous)
-
Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Preparation of Lipid Stock Solution: Prepare a stock solution of the lipid mixture in ethanol. The molar ratio of the lipids can be varied to optimize the formulation. A typical starting ratio might be 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid). This compound can be included by partially or fully replacing one of the other lipid components, depending on the desired properties.
-
Preparation of Aqueous Phase: Dissolve the nucleic acid cargo in the citrate buffer.
-
Microfluidic Mixing: Load the lipid solution (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes and mount them on the microfluidic mixing device. Set the desired flow rates to achieve rapid and controlled mixing. The rapid mixing of the two phases leads to the self-assembly of the lipids into nanoparticles, encapsulating the nucleic acid.
-
Dialysis/Buffer Exchange: The resulting LNP dispersion will be in an ethanol/citrate buffer mixture. To remove the ethanol and raise the pH to a physiological level, dialyze the LNP solution against PBS (pH 7.4) or use a tangential flow filtration (TFF) system.
-
Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency. Techniques such as dynamic light scattering (DLS) and a RiboGreen assay can be used for this purpose.
Conclusion
This compound is a readily available research chemical with promising applications in the development of novel drug delivery systems and functionalized materials. This guide provides researchers with a starting point for sourcing this compound and integrating it into their experimental workflows. The provided protocols are general and may require optimization based on specific research goals and available equipment. It is always recommended to consult the relevant scientific literature for more detailed and specific experimental procedures.
References
Undecyl 6-Bromohexanoate: A Bifunctional Linker for Advanced Drug Delivery and Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Undecyl 6-bromohexanoate (B1238239) is a long-chain ester possessing two distinct reactive moieties: a terminal primary alkyl bromide and an undecyl ester. This unique structure positions it as a versatile bifunctional linker for a range of applications in drug delivery, bioconjugation, and surface modification. The alkyl bromide allows for covalent attachment to nucleophilic groups such as amines and thiols, commonly found in proteins, peptides, and other biomolecules. Simultaneously, the long undecyl chain imparts significant lipophilicity, which can be exploited for incorporation into lipid-based drug delivery systems like lipid nanoparticles (LNPs) and for the formation of self-assembled monolayers (SAMs) on various substrates. The ester linkage itself offers a potential cleavage site, enabling the release of conjugated cargo under specific chemical or enzymatic conditions. This technical guide details the synthesis, chemical properties, and potential applications of undecyl 6-bromohexanoate, providing theoretical frameworks and adapted experimental protocols to facilitate its use in research and development.
Introduction to this compound
This compound is a chemical compound with the molecular formula C₁₇H₃₃BrO₂ and a molecular weight of 349.35 g/mol .[1][2] Its structure consists of a C₁₁ alkyl chain (undecyl) linked via an ester bond to a C₆ chain (hexanoate) which is brominated at the 6-position. This bifunctionality is the key to its utility as a molecular linker.
Key Properties:
-
Bifunctionality: Possesses a reactive alkyl bromide for covalent conjugation and a long lipophilic alkyl chain connected by a cleavable ester bond.
-
Lipophilicity: The undecyl tail makes the molecule highly nonpolar, facilitating its interaction with lipid membranes and hydrophobic surfaces.
-
Reactivity: The primary alkyl bromide is susceptible to nucleophilic substitution reactions (Sₙ2) with a variety of nucleophiles.[1][3]
-
Cleavability: The ester bond can be hydrolyzed under acidic, basic, or enzymatic conditions, allowing for the potential release of a conjugated molecule.[4][5]
Synthesis of this compound
The most common method for synthesizing this compound is through the Fischer esterification of 6-bromohexanoic acid with undecyl alcohol (undecan-1-ol). This reaction is typically catalyzed by a strong acid.
General Experimental Protocol for Synthesis
Materials:
-
6-bromohexanoic acid
-
Undecyl alcohol
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
p-Toluenesulfonic acid (or another acid catalyst like sulfuric acid)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 6-bromohexanoic acid (1.0 eq) and undecyl alcohol (1.1 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.
-
Once the theoretical amount of water has been collected, or the reaction is complete as determined by TLC or GC-MS, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
dot
Caption: Synthesis workflow for this compound.
Quantitative Data from Analogous Reactions
| Carboxylic Acid | Alcohol | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Palmitic acid | Cyclohexanol | PAFR | 5 | 84 | [6] |
| Palmitic acid | 1-Undecanol | PAFR | - | 93 | [6] |
| Stearic acid | 1-Undecanol | PAFR | - | 89 | [6] |
| C₁₀-C₁₈ fatty acids | C₁₀-C₁₈ fatty alcohols | FeCl₃·6H₂O | 6 | Quantitative | [7][8] |
| Lauric acid | 2-Ethylhexanol | Amberlyst-16 | - | >98 | [1] |
PAFR: Porous phenolsulfonic acid—formaldehyde resin
Role as a Bifunctional Linker
The true potential of this compound lies in its ability to act as a bridge between two different molecular entities or between a molecule and a surface.
Bioconjugation
The primary alkyl bromide of this compound can react with nucleophilic side chains of amino acids, such as the primary amine of lysine (B10760008) or the thiol group of cysteine, to form stable covalent bonds.
dot
Caption: Bioconjugation via Sₙ2 reaction.
3.1.1. Experimental Protocol for Conjugation to a Thiol-Containing Peptide
Materials:
-
Thiol-containing peptide (e.g., a peptide with a cysteine residue)
-
This compound
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds
-
HPLC for purification and analysis
Procedure:
-
Dissolve the thiol-containing peptide in DMF. If the peptide is dimerized via a disulfide bond, pre-treat with a 10-fold molar excess of TCEP for 1 hour at room temperature.
-
Add a 1.5 to 3-fold molar excess of this compound to the peptide solution.
-
Add DIPEA (2-3 eq) to act as a base and scavenger for the HBr generated.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the conjugate by preparative reverse-phase HPLC.
-
Characterize the final product by mass spectrometry to confirm the addition of the linker.
Drug Delivery
The long undecyl chain of the linker can be used to anchor drugs to lipid-based delivery systems or to increase the lipophilicity of a hydrophilic drug, potentially improving its pharmacokinetic profile.
3.2.1. Incorporation into Lipid Nanoparticles (LNPs)
This compound can be incorporated into LNP formulations as a functionalized lipid.[9] A drug or targeting ligand can be pre-conjugated to the bromo- end of the linker, and this conjugate can then be included in the lipid mixture during LNP formation.
dot
Caption: Workflow for forming drug-functionalized LNPs.
3.2.2. Ester Cleavage for Drug Release
The ester bond in the linker can be designed to be cleaved by esterases present in the plasma or within specific cells, leading to the release of the undecyl alcohol and the 6-bromohexanoic acid-drug conjugate. The rate of hydrolysis can be influenced by steric hindrance around the ester bond.[10][11]
Quantitative Data on Ester Stability in Plasma:
The stability of esters in plasma is highly variable and depends on the specific ester and the animal species.[12][13] Long-chain esters may exhibit different stability profiles compared to short-chain esters.
| Ester Type | Plasma Source | Half-life (t₁/₂) | Notes | Reference |
| Bendamustine (B91647) ethyl ester | Human | 41-116 min | More stable than other basic esters | [12] |
| Bendamustine esters | Mouse | < 2 min | Lower protein content and higher enzymatic activity | [12] |
| Ketoprofen methylester | Rat, Mouse, Horse | Rapid hydrolysis | - | [13] |
| Ketoprofen methylester | Dog, Pig, Sheep | Minimal hydrolysis | In commercially purchased plasma | [13] |
This data is for different ester-containing compounds and serves to illustrate the variability of ester stability in plasma.
Surface Modification
The undecyl chain of this compound can be used to form self-assembled monolayers (SAMs) on hydrophobic surfaces. If the bromo- end is first reacted with a thiol-containing molecule, the resulting thiol-terminated linker can form SAMs on gold surfaces.
3.3.1. Experimental Protocol for SAM Formation on Gold
Materials:
-
Gold-coated substrate (e.g., glass slide or silicon wafer)
-
Thiol-terminated this compound derivative
-
200 proof ethanol
-
Tweezers
-
Clean glass or polypropylene (B1209903) containers
-
Dry nitrogen gas
Procedure:
-
Clean the gold substrate thoroughly (e.g., with piranha solution, followed by extensive rinsing with deionized water and ethanol).
-
Prepare a 1 mM solution of the thiol-terminated this compound derivative in ethanol.
-
Immerse the clean gold substrate in the thiol solution.
-
Allow the self-assembly to proceed for 24-48 hours in a sealed container to form a well-ordered monolayer.
-
Remove the substrate from the solution, rinse thoroughly with ethanol, and dry under a stream of dry nitrogen.
-
The surface is now functionalized with a monolayer presenting the ester end of the linker, which could be further modified or used for studying surface interactions.
dot
Caption: Workflow for surface functionalization using a thiol-derivatized linker.
Conclusion and Future Perspectives
This compound presents a promising, yet underexplored, platform for the development of advanced bioconjugates and drug delivery systems. Its straightforward synthesis and the orthogonal reactivity of its two functional groups make it an attractive tool for researchers. The long alkyl chain provides a handle for lipophilic anchoring, while the alkyl bromide allows for stable covalent linkage to biomolecules and other payloads. The cleavable ester bond adds a further dimension of functionality, enabling potential controlled-release applications.
Future research should focus on the systematic evaluation of this compound in the applications outlined in this guide. Key areas of investigation include:
-
Quantitative analysis of conjugation efficiency: Determining the reaction kinetics and yields for the conjugation of this compound with various biomolecules.
-
Stability studies: Assessing the stability of the ester linkage in different biological media, including plasma and cell lysates from various species.
-
In vitro and in vivo evaluation of drug delivery systems: Formulating and testing drug conjugates and functionalized nanoparticles that utilize this linker to understand their efficacy and pharmacokinetic profiles.
-
Surface characterization: Detailed analysis of the properties of self-assembled monolayers formed using this linker and its derivatives.
By systematically exploring these areas, the full potential of this compound as a versatile bifunctional linker can be realized, paving the way for new innovations in targeted therapeutics and advanced materials.
References
- 1. digital.csic.es [digital.csic.es]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Enzymatic Hydrolysis of Esters, Constituting Simple Models of Soft Drugs. – ScienceOpen [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound, 959040-06-3 | BroadPharm [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic hydrolysis of long-chain N-heterocyclic fatty esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stabilities of neutral and basic esters of bendamustine in plasma compared to the parent compound: kinetic investigations by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of Ketoprofen Methylester in Plasma of Different Species - PubMed [pubmed.ncbi.nlm.nih.gov]
fundamental reactivity of the bromo-ester group
An In-depth Technical Guide to the Fundamental Reactivity of the Bromo-ester Group
Audience: Researchers, scientists, and drug development professionals.
Introduction
The bromo-ester group, particularly the α-bromo ester moiety, is a cornerstone functional group in modern organic synthesis. Its prevalence stems from the unique reactivity conferred by the presence of a bromine atom on the carbon adjacent to an ester carbonyl. This arrangement activates the carbon-bromine bond, making α-bromo esters exceptionally versatile intermediates for forming new carbon-carbon and carbon-heteroatom bonds.[1][2] Their utility is demonstrated in a wide range of transformations, including nucleophilic substitutions, organometallic reactions, eliminations, and radical processes.[2] This guide provides a comprehensive overview of the , detailing key reaction pathways, experimental protocols, and factors influencing its chemical behavior, making it an essential resource for professionals in chemical research and drug development.
Synthesis of Bromo-esters
The preparation of bromo-esters is a critical first step for their use in synthesis. Several reliable methods exist, with the choice depending on the desired structure and available starting materials.
-
From Carboxylic Acids (Hell-Volhard-Zelinskii Reaction): The most classic method for synthesizing α-bromo carboxylic acids is the Hell-Volhard-Zelinskii (HVZ) reaction. The carboxylic acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃).[3][4] The reaction proceeds through an acid bromide intermediate, which more readily enolizes than the parent carboxylic acid, allowing for α-bromination.[3][5] Subsequent esterification of the resulting α-bromo-carboxylic acid yields the desired α-bromo ester.[6]
-
From Alcohols: A one-pot procedure allows for the synthesis of (Z)-α-bromo-α,β-unsaturated esters directly from alcohols. This method involves the treatment of an alcohol with N-bromosuccinimide (NBS) and (carboethoxymethylene)triphenylphosphorane in the presence of manganese dioxide (MnO₂), promoted by ultrasonic irradiation.[7]
-
From Aldehydes: α,α-dibromo esters can be efficiently synthesized from aldehydes through a two-step, one-pot process involving dibromination followed by oxidative esterification using iodine.[8]
Core Reactivity and Major Reaction Pathways
The reactivity of the bromo-ester group is dominated by the nature of the carbon-bromine bond, which is polarized and susceptible to cleavage. The position of the ester group, especially at the α-carbon, significantly enhances this reactivity.
Nucleophilic Substitution Reactions (Sₙ2)
The bromine atom in α-bromo esters is an excellent leaving group, and the adjacent ester functionality enhances the electrophilicity of the α-carbon, making these compounds highly reactive towards Sₙ2 displacement.[1][3] The reaction rates for primary α-halogenated carbonyls are significantly higher than for corresponding primary alkyl halides because the incoming nucleophile's charge can be stabilized by the adjacent carbonyl group in the transition state.[3][5]
Logical Relationship: Sₙ2 Reaction Pathway
Caption: General workflow for an Sₙ2 reaction on an α-bromo ester.
Key Named Reactions:
-
Gabriel Synthesis: This reaction transforms primary alkyl halides into primary amines and is particularly effective for synthesizing α-amino acids using α-bromo esters.[9][10] The process involves the alkylation of potassium phthalimide (B116566) with an α-bromo malonic ester, followed by hydrolysis to release the primary amine.[11][12]
-
Williamson Ether Synthesis: While a general method for ether synthesis, it is applicable to bromo-esters. An alkoxide acts as a nucleophile, displacing the bromide to form an α-alkoxy ester.[13][14] The reaction proceeds via an Sₙ2 mechanism and is most efficient with primary bromo-esters to avoid competing elimination reactions.[13][15] A copper-catalyzed method has been developed for synthesizing sterically hindered ethers from α-bromo carbonyl compounds at room temperature.[16]
Table 1: Examples of Nucleophilic Substitution with α-Bromo Esters
| Nucleophile | α-Bromo Ester Substrate | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|
| Alkyl Amine | (S)-Mandelate-derived α-bromo ester | α-Amino Ester | up to 81 | 97:3 | [17] |
| Aryl Amine | (S)-Mandelate-derived α-bromo ester | α-Amino Ester | up to 95 | 96:4 | [17] |
| N-substituted 2-aminoethanol | (S)-Mandelate-derived α-bromo ester | 3-substituted morpholin-2-one | — | 95:5 (er) | [17] |
| Potassium Phthalimide | Diethyl 2-bromomalonate | N-Phthalimidomalonic Ester | High | — | [11] |
| Alcohol/Phenol (Cu-catalyzed) | α-Bromo Carboxamide | α-Alkoxy Carboxamide | 65-98 | — |[16] |
Experimental Protocol: Gabriel Synthesis of an α-Amino Acid (General)
-
Alkylation: Potassium phthalimide is treated with an α-bromo malonic ester derivative (e.g., diethyl 2-bromomalonate) in a suitable polar aprotic solvent like DMF.[9] The mixture is stirred, often with gentle heating, to facilitate the Sₙ2 reaction, forming the N-phthalimidomalonic ester.[11]
-
Deprotonation & Alkylation of α-carbon: The resulting ester is treated with a strong base, such as sodium ethoxide, to deprotonate the acidic α-carbon.[11] An alkyl halide (R-X) corresponding to the desired amino acid side chain is then added to the reaction mixture. The resulting nucleophilic carbon attacks the alkyl halide in another Sₙ2 reaction to introduce the R-group.[11]
-
Hydrolysis and Decarboxylation: The N-alkylated phthalimidomalonic ester is subjected to hydrolysis using a strong acid (e.g., aq. HCl) or base (e.g., aq. NaOH), or more mildly with hydrazine (B178648) hydrate.[9][11][18] This step cleaves the phthalimide protecting group to reveal the primary amine and hydrolyzes the ester groups to carboxylic acids. Gentle heating often leads to the decarboxylation of the malonic acid derivative, yielding the final α-amino acid.[11]
Organometallic Reactions: The Reformatsky Reaction
The Reformatsky reaction is a hallmark transformation of α-bromo esters. It involves the reaction of an α-bromo ester with an aldehyde or ketone in the presence of metallic zinc to produce a β-hydroxy ester.[19][20][21]
The key intermediate is an organozinc compound, often called a Reformatsky enolate, which is formed by the oxidative insertion of zinc into the carbon-bromine bond.[20][22] These organozinc reagents are less basic and less reactive than Grignard reagents or lithium enolates, which prevents them from reacting with the ester group of another molecule.[22][23] This chemoselectivity makes the reaction highly reliable.
Experimental Workflow: Reformatsky Reaction
Caption: A typical experimental workflow for the Reformatsky reaction.
Table 2: Representative Reformatsky Reactions
| α-Bromo Ester | Carbonyl Compound | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethyl Bromoacetate (B1195939) | Generic Ketone | Toluene | β-Hydroxy Ester | 86 | [19] |
| Ethyl Iodoacetate | Acetone | Benzene | 3-hydroxy-3-methylbutyric acid ethyl ester | High | [21] |
| Various | Aldehydes/Ketones | THF | β-Hydroxy Ester | Good |[20] |
Experimental Protocol: Synthesis of a β-Hydroxy Ester via Reformatsky Reaction [19]
-
Zinc Activation: A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine (0.1 eq) in an inert solvent like toluene (50 mL) is stirred under reflux for 5 minutes and then cooled to room temperature.[19][21]
-
Reagent Addition: Ethyl bromoacetate (2.0 eq) is added to the zinc suspension, followed by the dropwise addition of the ketone (1.0 eq) dissolved in toluene (10 mL).
-
Reaction: The resulting mixture is stirred at 90 °C for 30 minutes.
-
Workup: The reaction is cooled to 0 °C, and water is carefully added to quench the reaction. The suspension is filtered.
-
Extraction and Purification: The filtrate is extracted with an organic solvent such as MTBE. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by silica (B1680970) gel chromatography to yield the desired β-hydroxy ester.[19]
Elimination Reactions
Bromo-esters, particularly those with protons on the β-carbon, can undergo elimination reactions to form α,β-unsaturated esters. This reaction pathway competes with nucleophilic substitution and is favored by strong, sterically hindered bases, high temperatures, and polar aprotic solvents.[24] The mechanism can be either bimolecular (E2) or unimolecular (E1), depending on the substrate and conditions. For primary and secondary bromo-esters, the E2 pathway is more common.[25][26]
Logical Relationship: Sₙ2 vs. E2 Competition
Caption: Competing Sₙ2 and E2 pathways for α-bromo esters.
Table 3: Factors Influencing Substitution vs. Elimination
| Factor | Favors Sₙ2 Substitution | Favors E2 Elimination |
|---|---|---|
| Base/Nucleophile | Good nucleophile, weak base (e.g., I⁻, CN⁻, RCOO⁻) | Strong, sterically hindered base (e.g., t-BuOK) |
| Substrate | Methyl > Primary > Secondary | Tertiary > Secondary > Primary |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | Less critical, but often ethanolic KOH |
| Temperature | Lower temperatures | Higher temperatures |
Radical Reactions: Atom Transfer Radical Polymerization (ATRP)
Bromo-esters, especially those with a tertiary bromine atom like ethyl α-bromoisobutyrate, are highly effective initiators for Atom Transfer Radical Polymerization (ATRP).[27][] ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, narrow polydispersity, and complex architectures.[27][29]
The process involves the reversible activation of the dormant initiator (the bromo-ester) by a transition metal complex (typically copper(I)), generating a radical that propagates by adding to monomer units. The radical is then reversibly deactivated by the higher oxidation state metal complex (copper(II)).[27]
Experimental Workflow: ATRP Initiation Cycle
Caption: The activation/deactivation equilibrium in ATRP.
Table 4: Common Bromo-Ester Initiators for ATRP
| Initiator Name | Abbreviation | Common Monomers |
|---|---|---|
| Ethyl α-bromoisobutyrate | EBiB | Styrenes, (Meth)acrylates |
| Methyl α-bromopropionate | MBrP | (Meth)acrylates |
| Ethyl α-bromophenylacetate | EBrPA | Methyl methacrylate (B99206) (MMA) |
| Dimethyl 2-bromo-2,4,4-trimethylglutarate | - | Methyl methacrylate (MMA) |
Experimental Protocol: General Procedure for ATRP
-
Setup: The monomer (e.g., styrene, methyl methacrylate), the bromo-ester initiator (e.g., ethyl α-bromoisobutyrate), and a ligand (e.g., 2,2'-bipyridine) are added to a reaction flask.
-
Degassing: The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
Initiation: The copper(I) bromide catalyst is added under an inert atmosphere (e.g., argon or nitrogen).
-
Polymerization: The flask is placed in a thermostatted oil bath (e.g., at 110°C) and stirred for a predetermined time to achieve the desired molecular weight.
-
Termination & Purification: The reaction is stopped by cooling and exposing the mixture to air. The solution is diluted with a suitable solvent (e.g., THF) and passed through a neutral alumina (B75360) column to remove the copper catalyst. The polymer is then precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Conclusion
The bromo-ester functional group is a powerful and versatile tool in synthetic organic chemistry. Its fundamental reactivity is characterized by a high propensity for Sₙ2 displacement, the ability to form stable organometallic enolates for C-C bond formation, a controllable balance with elimination pathways, and efficacy as a radical initiator in controlled polymerization. A thorough understanding of these reaction modes, their mechanisms, and the conditions that favor each pathway is crucial for researchers and scientists aiming to construct complex molecular architectures, particularly in the field of drug discovery and materials science.
References
- 1. fiveable.me [fiveable.me]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 22.4 Alpha Bromination of Carboxylic Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. scribd.com [scribd.com]
- 6. CN109503354A - A kind of preparation method of alpha-brominated aliphatic ester - Google Patents [patents.google.com]
- 7. A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. quora.com [quora.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. Williamson Synthesis [organic-chemistry.org]
- 16. Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 20. byjus.com [byjus.com]
- 21. Chemicals [chemicals.thermofisher.cn]
- 22. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 23. Reformatsky Reaction [organic-chemistry.org]
- 24. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes [docbrown.info]
- 25. coursecontent.indusuni.ac.in [coursecontent.indusuni.ac.in]
- 26. solubilityofthings.com [solubilityofthings.com]
- 27. pubs.acs.org [pubs.acs.org]
- 29. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Methodological & Application
Application Notes and Protocols for Lipid Nanoparticle Formulation Using Undecyl 6-bromohexanoate-Derived Ionizable Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their successful application in mRNA-based vaccines. The critical component governing the efficacy of these delivery systems is the ionizable lipid. These lipids are engineered to be cationic at low pH, facilitating the encapsulation of negatively charged nucleic acids, and neutral at physiological pH, which reduces toxicity and enhances stability in circulation. Upon endocytosis into target cells, the acidic environment of the endosome protonates the ionizable lipid, promoting endosomal escape and the release of the therapeutic payload into the cytoplasm.
This document provides detailed application notes and protocols for the use of Undecyl 6-bromohexanoate (B1238239) as a key chemical intermediate in the synthesis of novel ionizable lipids for LNP formulations. While Undecyl 6-bromohexanoate itself is not a direct component of the final LNP formulation, its bifunctional nature—containing both a lipid tail and a reactive bromide group—makes it a versatile starting material for the synthesis of a library of custom ionizable lipids. These custom lipids can be tailored to optimize the delivery efficiency, safety, and biodistribution of the encapsulated therapeutic.
Synthesis of a Novel Ionizable Lipid from this compound
The synthesis of a novel ionizable lipid using this compound typically involves a nucleophilic substitution reaction where the bromide is displaced by a suitable amine-containing headgroup. This process allows for the creation of a diverse library of ionizable lipids by varying the structure of the amine headgroup.
Experimental Protocol: Synthesis of a Representative Ionizable Lipid
This protocol describes the synthesis of a representative ionizable lipid through the reaction of this compound with a polyamine.
Materials:
-
This compound
-
N,N-dimethylethylenediamine (as a representative amine)
-
Anhydrous acetonitrile
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and N,N-dimethylethylenediamine (1.2 equivalents) in anhydrous acetonitrile.
-
Add triethylamine (1.5 equivalents) to the solution to act as a base.
-
Heat the reaction mixture to 60°C and stir under an inert atmosphere (e.g., argon or nitrogen) for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure ionizable lipid.
-
Characterize the final product by ¹H NMR and mass spectrometry to confirm its structure and purity.
Lipid Nanoparticle Formulation
The newly synthesized ionizable lipid can be incorporated into a standard four-component LNP formulation, which also includes a helper lipid, cholesterol, and a PEGylated lipid.
Experimental Protocol: LNP Formulation by Microfluidic Mixing
Materials:
-
Synthesized ionizable lipid
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
mRNA (or other nucleic acid cargo)
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the synthesized ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be between 10-25 mM.
-
Prepare Aqueous Cargo Solution: Dissolve the mRNA in citrate buffer (pH 4.0).
-
Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
Nanoparticle Formation: The rapid mixing of the two streams will induce the self-assembly of the lipids into LNPs, encapsulating the mRNA.
-
Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH.
-
Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Storage: Store the sterile LNP formulation at 4°C.
Characterization of Lipid Nanoparticles
Thorough characterization of the formulated LNPs is essential to ensure quality, consistency, and efficacy.
Data Presentation: Typical LNP Characterization Parameters
| Parameter | Method | Typical Value |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 80 - 120 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -10 to +10 mV (at pH 7.4) |
| Encapsulation Efficiency | RiboGreen Assay | > 90% |
| pKa of Ionizable Lipid | TNS Assay | 6.2 - 6.8 |
Experimental Protocols for LNP Characterization
-
Particle Size and PDI: Dilute the LNP formulation in PBS and measure using a DLS instrument.
-
Zeta Potential: Dilute the LNP formulation in an appropriate buffer and measure using an instrument equipped with a laser Doppler velocimeter.
-
Encapsulation Efficiency: Use a fluorescent dye that binds to nucleic acids (e.g., RiboGreen). Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100). The difference in fluorescence is used to calculate the amount of encapsulated nucleic acid.
-
pKa Determination: The pKa of the ionizable lipid within the LNP can be determined using a pH-sensitive fluorescent probe, such as 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS).
Visualization of Workflows and Concepts
Caption: A workflow diagram illustrating the synthesis of a novel ionizable lipid from this compound, its formulation into lipid nanoparticles, and subsequent characterization.
Caption: A conceptual diagram showing the components of a typical lipid nanoparticle formulation.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel ionizable lipids, which are pivotal for the development of effective LNP-based drug delivery systems. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to design, synthesize, formulate, and characterize LNPs for a wide range of therapeutic applications. The ability to create custom ionizable lipids opens up new avenues for optimizing the delivery of nucleic acid-based therapies, ultimately contributing to the advancement of personalized medicine.
Application Notes and Protocols for Surface Modification of Nanoparticles using Undecyl 6-bromohexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced materials for a wide range of applications, including drug delivery, diagnostics, and bio-imaging. The choice of surface ligand is paramount in dictating the final properties of the nanoparticles, such as their stability in biological media, biocompatibility, and targeting specificity. Undecyl 6-bromohexanoate (B1238239) is a versatile bifunctional molecule that can be employed as a surface modifying agent. Its long undecyl alkyl chain can provide a hydrophobic spacer from the nanoparticle surface, while the 6-bromohexanoate terminus can serve as a reactive site for further functionalization or as an initiator for controlled radical polymerization techniques.
These application notes provide a comprehensive overview and detailed protocols for the use of undecyl 6-bromohexanoate in the surface modification of silica (B1680970) nanoparticles, with a focus on creating polymer-grafted nanoparticles for drug delivery applications. The protocols cover the synthesis of a silane-functionalized initiator derived from this compound, the subsequent "grafting from" of a polymer via Atom Transfer Radical Polymerization (ATRP), and the characterization of the resulting polymer-grafted nanoparticles. Furthermore, a protocol for drug loading and release studies is provided.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of this compound-modified nanoparticles.
Table 1: Physicochemical Properties of Bare and Modified Silica Nanoparticles
| Nanoparticle Sample | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Silica Nanoparticles | 100 ± 5 | 0.15 | -25.3 ± 1.2 |
| Initiator-Functionalized Nanoparticles | 102 ± 6 | 0.16 | -22.1 ± 1.5 |
| Polymer-Grafted Nanoparticles | 150 ± 10 | 0.18 | -15.8 ± 1.8 |
Table 2: Polymer Grafting Characteristics
| Polymer Grafted | Monomer Conversion (%) | Grafted Polymer Mn ( g/mol ) | Grafted Polymer PDI | Grafting Density (chains/nm²) |
| Poly(n-butyl acrylate) | 85 | 35,000 | 1.25 | 0.45 |
| Poly(methyl methacrylate) | 92 | 48,000 | 1.18 | 0.52 |
Table 3: Doxorubicin Loading and Release from Polymer-Grafted Nanoparticles
| Nanoparticle Formulation | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) | Cumulative Release at 24h (pH 7.4) | Cumulative Release at 24h (pH 5.5) |
| Poly(n-butyl acrylate) Grafted | 8.2 | 85 | 15% | 65% |
| Poly(methyl methacrylate) Grafted | 6.5 | 78 | 12% | 58% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via Fischer esterification of 6-bromohexanoic acid and undecanol (B1663989).
Materials:
-
6-bromohexanoic acid
-
Undecanol
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 6-bromohexanoic acid (1 equivalent) and undecanol (1.2 equivalents) in toluene.
-
Add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops).
-
Equip the flask with a Dean-Stark apparatus and a condenser and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.
Protocol 2: Synthesis of a Silane-Functionalized ATRP Initiator from this compound
This protocol outlines a hypothetical two-step synthesis of a silane-functionalized initiator.
Step 2a: Synthesis of 11-hydroxythis compound
-
Protect the bromine of this compound (e.g., via conversion to a Grignard reagent and reaction with an appropriate electrophile, followed by deprotection). This is a complex step and requires careful optimization.
-
Alternatively, start from 11-hydroxyundecanol and 6-bromohexanoic acid for a more direct esterification.
Step 2b: Silanization of 11-hydroxythis compound
-
In a flame-dried flask under an inert atmosphere, dissolve 11-hydroxythis compound (1 equivalent) in anhydrous toluene.
-
Add triethylamine (B128534) (1.5 equivalents) and cool the mixture to 0°C.
-
Slowly add (3-isocyanatopropyl)triethoxysilane (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
The resulting silane-functionalized initiator can be used directly in the next step after removal of the triethylammonium (B8662869) salt by filtration.
Protocol 3: Surface Modification of Silica Nanoparticles with the ATRP Initiator
Materials:
-
Silica nanoparticles (100 nm)
-
Silane-functionalized ATRP initiator (from Protocol 2)
-
Anhydrous toluene
-
Triethylamine
-
Ultrasonicator
-
Centrifuge
Procedure:
-
Disperse silica nanoparticles in anhydrous toluene by ultrasonication for 30 minutes.
-
To the nanoparticle suspension, add the silane-functionalized ATRP initiator (e.g., 0.1 mmol per 100 mg of silica nanoparticles) and a few drops of triethylamine as a catalyst.
-
Stir the mixture at 80°C for 24 hours under an inert atmosphere.
-
Cool the mixture to room temperature and collect the initiator-functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles repeatedly with toluene and ethanol (B145695) to remove unreacted initiator and catalyst.
-
Dry the initiator-functionalized silica nanoparticles under vacuum.
Protocol 4: "Grafting From" Polymerization of n-Butyl Acrylate (B77674) via ATRP
Materials:
-
Initiator-functionalized silica nanoparticles (from Protocol 3)
-
n-Butyl acrylate (monomer)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Schlenk flask and line
-
Magnetic stirrer and heating mantle
Procedure:
-
In a Schlenk flask, add CuBr (1 equivalent relative to initiator on nanoparticles) and the initiator-functionalized silica nanoparticles.
-
Seal the flask, and deoxygenate by three freeze-pump-thaw cycles.
-
In a separate flask, deoxygenate a solution of n-butyl acrylate (e.g., 200 equivalents to initiator) and PMDETA (1 equivalent to CuBr) in anisole by bubbling with nitrogen for 30 minutes.
-
Transfer the deoxygenated monomer/ligand solution to the Schlenk flask containing the nanoparticles and catalyst via a cannula.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired polymerization time (e.g., 4-24 hours).
-
To quench the polymerization, open the flask to air and dilute with tetrahydrofuran (B95107) (THF).
-
Collect the polymer-grafted nanoparticles by centrifugation and wash repeatedly with THF to remove the catalyst and unreacted monomer.
-
Dry the final product under vacuum.
Protocol 5: Characterization of Polymer-Grafted Nanoparticles
Methods:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension.
-
Zeta Potential Measurement: To assess the surface charge and stability of the nanoparticle suspension.
-
Thermogravimetric Analysis (TGA): To quantify the amount of polymer grafted onto the nanoparticles. The grafting density can be calculated from the weight loss corresponding to the polymer decomposition.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the polymer on the nanoparticle surface by identifying characteristic vibrational bands of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn) and polydispersity (PDI) of the grafted polymer after cleaving it from the nanoparticle surface (e.g., by etching the silica core with HF).
Protocol 6: Drug Loading and In Vitro Release Study
Materials:
-
Polymer-grafted nanoparticles
-
Doxorubicin hydrochloride (DOX)
-
Triethylamine
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis membrane (MWCO 10 kDa)
-
UV-Vis spectrophotometer
Procedure for Drug Loading:
-
Disperse the polymer-grafted nanoparticles in a solution of DOX in deionized water.
-
Add a small amount of triethylamine to deprotonate the DOX and facilitate its loading into the hydrophobic polymer shell.
-
Stir the mixture at room temperature for 24 hours in the dark.
-
Collect the DOX-loaded nanoparticles by centrifugation and wash with deionized water to remove unloaded drug.
-
Lyophilize the nanoparticles to obtain a dry powder.
-
To determine the drug loading content, dissolve a known weight of the lyophilized nanoparticles in a suitable solvent and measure the DOX concentration using a UV-Vis spectrophotometer.
Procedure for In Vitro Drug Release:
-
Disperse a known amount of DOX-loaded nanoparticles in PBS (pH 7.4 or pH 5.5).
-
Transfer the suspension into a dialysis bag and place it in a larger container with the corresponding PBS buffer.
-
Maintain the setup at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw a sample from the external buffer and replace it with an equal volume of fresh buffer.
-
Measure the concentration of released DOX in the withdrawn samples using a UV-Vis spectrophotometer.
Visualizations
Caption: Experimental workflow for nanoparticle modification.
Caption: Targeted drug delivery signaling pathway.
Application of Undecyl 6-bromohexanoate in mRNA Delivery Systems: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of potent and safe delivery systems is paramount to harnessing the full therapeutic potential of messenger RNA (mRNA). Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, successfully utilized in FDA-approved vaccines. The critical component of these LNPs is the ionizable lipid, which plays a pivotal role in encapsulating the mRNA cargo and facilitating its release into the cytoplasm. This document provides detailed application notes and protocols on the use of Undecyl 6-bromohexanoate (B1238239) , a key chemical intermediate for the synthesis of novel ionizable lipids for next-generation mRNA delivery systems.
Undecyl 6-bromohexanoate serves as a versatile building block for creating the hydrophobic tails of ionizable lipids. Its chemical structure allows for straightforward reaction with various amine-containing head groups, enabling the generation of diverse lipid libraries for screening and optimization. The protocols and data presented herein are compiled from recent patent literature, offering researchers a comprehensive guide to synthesizing and evaluating these novel lipids for therapeutic applications.
Synthesis of Novel Ionizable Lipids using this compound
This compound is utilized in nucleophilic substitution reactions with amine-containing molecules to form the core structure of novel ionizable lipids. The following is a generalized reaction scheme followed by a specific experimental protocol derived from patent literature.
Generalized Reaction Scheme:
Application Notes and Protocols for the Synthesis of Functionalized Polymers Using Undecyl 6-bromohexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of well-defined functionalized polymers is a cornerstone of advanced drug delivery systems, biomaterials, and various nanotechnologies. Undecyl 6-bromohexanoate (B1238239) is a valuable bifunctional molecule that can be employed as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). Its structure, featuring a terminal bromine atom and a long alkyl chain ester, allows for the initiation of polymerization of various vinyl monomers and provides a route to polymers with a reactive terminus for post-polymerization modification.
This document provides detailed application notes and experimental protocols for the synthesis of functionalized polymers using Undecyl 6-bromohexanoate as an ATRP initiator. The protocols cover the polymerization of common monomers like styrene (B11656) and methyl methacrylate (B99206) (MMA), post-polymerization modification to introduce azide (B81097) functionality, and subsequent conjugation with a model drug molecule via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.
Data Presentation
Table 1: Atom Transfer Radical Polymerization of Styrene with Alkyl Bromide Initiator
| Entry | Monomer/Initiator/Catalyst/Ligand Ratio | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn |
| 1 | 100:1:1:2 | Toluene (B28343) | 110 | 6 | 55 | 5,900 | 1.15 |
| 2 | 200:1:1:2 | Toluene | 110 | 8 | 62 | 12,900 | 1.18 |
| 3 | 50:1:0.5:1 | Bulk | 100 | 4 | 48 | 2,500 | 1.25 |
Data adapted from typical ATRP of styrene results.
Table 2: Atom Transfer Radical Polymerization of Methyl Methacrylate (MMA) with Alkyl Bromide Initiator
| Entry | Monomer/Initiator/Catalyst/Ligand Ratio | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn |
| 1 | 100:1:1:2 | Anisole | 90 | 4 | 68 | 7,300 | 1.12 |
| 2 | 200:1:1:2 | Anisole | 90 | 6 | 75 | 15,800 | 1.15 |
| 3 | 50:1:0.5:1 | Bulk | 70 | 3 | 55 | 2,900 | 1.21 |
Data adapted from typical ATRP of MMA results.
Experimental Protocols
Protocol 1: Synthesis of Bromo-Terminated Polystyrene via ATRP using this compound
This protocol describes the synthesis of polystyrene with a terminal bromine atom originating from the this compound initiator.
Materials:
-
Styrene (freshly passed through a column of basic alumina (B75360) to remove inhibitor)
-
This compound (Initiator)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Toluene (anhydrous)
-
Tetrahydrofuran (THF)
-
Schlenk flask and other standard glassware for air-sensitive reactions
-
Nitrogen or Argon source
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add CuBr (e.g., 0.072 g, 0.5 mmol).
-
Add freshly distilled styrene (e.g., 5.2 g, 50 mmol) and anhydrous toluene (5 mL) to the flask via syringe.
-
Add PMDETA (e.g., 0.104 mL, 0.5 mmol) to the reaction mixture. The solution should turn green as the copper complex forms.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
After the final thaw and backfilling with inert gas, add this compound (e.g., 0.175 g, 0.5 mmol) via syringe to initiate the polymerization.
-
Place the flask in a preheated oil bath at 110 °C and stir for the desired reaction time (e.g., 8 hours).
-
To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Dilute the mixture with THF (approx. 10 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol (approx. 200 mL) with vigorous stirring.
-
Collect the white polymer precipitate by filtration, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the resulting bromo-terminated polystyrene by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (Mw/Mn), and by ¹H NMR spectroscopy to confirm the polymer structure and end-group functionality.
Protocol 2: Post-Polymerization Azidation of Bromo-Terminated Polystyrene
This protocol describes the conversion of the terminal bromine group of the synthesized polystyrene to an azide group, which is a versatile handle for click chemistry.[1][2]
Materials:
-
Bromo-terminated polystyrene (from Protocol 1)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Dissolve the bromo-terminated polystyrene (e.g., 2.0 g) in anhydrous DMF (20 mL) in a round-bottom flask.
-
Add a stoichiometric excess of sodium azide (e.g., 0.325 g, 5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, dilute the mixture with DCM (20 mL).
-
Wash the organic phase with deionized water (3 x 30 mL) to remove excess sodium azide and DMF.
-
Dry the organic phase over anhydrous magnesium sulfate (B86663), filter, and concentrate the solution under reduced pressure.
-
Precipitate the azide-terminated polymer by adding the concentrated solution to cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
-
Confirm the successful conversion of the end group by FTIR spectroscopy (appearance of a characteristic azide peak around 2100 cm⁻¹) and ¹H NMR spectroscopy.
Protocol 3: Functionalization of Azide-Terminated Polystyrene with an Alkyne-Modified Drug via CuAAC Click Chemistry
This protocol details the conjugation of an alkyne-functionalized model drug to the azide-terminated polystyrene.[][4]
Materials:
-
Azide-terminated polystyrene (from Protocol 2)
-
Alkyne-modified model drug (e.g., Propargyl-functionalized fluorescent dye or therapeutic agent)
-
Copper(I) bromide (CuBr) or Copper(II) sulfate (CuSO₄) and a reducing agent (e.g., sodium ascorbate)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand
-
Tetrahydrofuran (THF) or a mixture of THF and water
-
Methanol
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the azide-terminated polystyrene (e.g., 1.0 g) and the alkyne-modified drug (e.g., 1.2 molar equivalents relative to the polymer chain ends) in THF (15 mL).
-
In a separate vial, prepare the catalyst solution. For example, dissolve CuBr (e.g., 0.1 molar equivalents) and PMDETA (0.1 molar equivalents) in THF (1 mL) and degas the solution.
-
Alternatively, for aqueous conditions, use a mixture of CuSO₄ (0.1 molar equivalents) and THPTA (0.5 molar equivalents) in water, and add a freshly prepared solution of sodium ascorbate (B8700270) (0.5 molar equivalents).
-
Add the catalyst solution to the polymer/drug solution via syringe.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction, expose the mixture to air to quench the catalyst.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the functionalized polymer in cold methanol.
-
Collect the product by filtration and dry it under vacuum.
-
Characterize the final drug-polymer conjugate by GPC, ¹H NMR, and UV-Vis or fluorescence spectroscopy (if a fluorescent drug is used) to confirm successful conjugation.
Signaling Pathway and Drug Delivery Application
Functionalized polymers synthesized using this compound can be designed as nanocarriers for targeted drug delivery. For instance, the polymer can self-assemble into micelles in an aqueous environment, encapsulating a hydrophobic drug within its core. The surface of these micelles can be further functionalized with targeting ligands (e.g., antibodies, peptides) that recognize specific receptors overexpressed on cancer cells. This targeted delivery approach enhances the therapeutic efficacy of the drug while minimizing off-target side effects.
The diagram below illustrates a simplified signaling pathway for the targeted delivery of a drug-loaded polymer micelle to a cancer cell, leading to apoptosis.
References
Undecyl 6-bromohexanoate: A Versatile Linker for Bioconjugation and Lipid Nanoparticle Formulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Undecyl 6-bromohexanoate (B1238239) is a bifunctional linker molecule characterized by a terminal bromo-substituent and a long, hydrophobic undecyl ester chain. This unique structure makes it a valuable tool in bioconjugation and drug delivery, primarily serving two key functions: as a hydrophobic linker for attaching molecules to biomolecules such as proteins and peptides, and as a component in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutics like siRNA and mRNA.
The bromo- moiety provides a reactive site for nucleophilic substitution, most notably with the thiol group of cysteine residues in proteins, forming a stable thioether bond. The undecyl ester tail imparts significant hydrophobicity, which can be advantageous for applications requiring interaction with lipid membranes or for modulating the solubility of the resulting conjugate.
Key Applications:
-
Bioconjugation: Covalent attachment of payloads (e.g., small molecule drugs, imaging agents) to cysteine residues of proteins and peptides.
-
Lipid Nanoparticle (LNP) Formulation: Incorporation into LNPs to functionalize the nanoparticle surface or to act as a hydrophobic anchor within the lipid bilayer.
-
Drug Delivery: As a component of antibody-drug conjugates (ADCs) and for the delivery of nucleic acids in LNP-based systems.
Physicochemical Properties
A summary of the key physicochemical properties of undecyl 6-bromohexanoate is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₃BrO₂ | |
| Molecular Weight | 349.35 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Ethanol) | |
| Storage Conditions | -20°C for long-term storage |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide
This protocol describes a general method for the alkylation of a cysteine residue in a peptide with this compound.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Reduction Buffer: 100 mM Tris-HCl, pH 8.5, containing 8 M Urea
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylation Buffer: 100 mM Tris-HCl, pH 8.0
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., Reverse-Phase HPLC)
Procedure:
-
Peptide Preparation and Reduction:
-
Dissolve the cysteine-containing peptide in Reduction Buffer to a final concentration of 1-5 mg/mL.
-
If the peptide contains disulfide bonds, add DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM.
-
Incubate the solution at 37°C for 1 hour to ensure complete reduction of disulfide bonds.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM.
-
-
Alkylation Reaction:
-
Adjust the pH of the reduced peptide solution to 8.0 by adding Alkylation Buffer. The thiol group of cysteine is more reactive in its deprotonated (thiolate) form, which is favored at a slightly basic pH.[1]
-
Add a 5 to 20-fold molar excess of the this compound stock solution to the peptide solution. The optimal molar ratio should be determined empirically for each specific peptide.
-
Incubate the reaction mixture in the dark at room temperature (20-25°C) for 2 to 4 hours. The reaction progress can be monitored by LC-MS.
-
-
Quenching the Reaction:
-
To stop the alkylation reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 50 mM. This will react with any excess this compound.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the resulting peptide conjugate using reverse-phase HPLC to remove unreacted peptide, excess linker, and quenching reagent.
-
Collect fractions and analyze by LC-MS to confirm the identity and purity of the desired conjugate.
-
-
Characterization:
-
Confirm the successful conjugation and determine the molecular weight of the final product using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Protocol 2: Formulation of this compound-Containing Lipid Nanoparticles (LNPs) for siRNA Delivery
This protocol provides a general method for preparing LNPs incorporating this compound for the encapsulation and delivery of siRNA.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
This compound
-
siRNA
-
Citrate Buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, PEG-lipid, and this compound in ethanol. A typical molar ratio for the lipid components might be 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid), with this compound added at a desired molar percentage (e.g., 1-5 mol%).
-
-
Preparation of siRNA Solution:
-
Dissolve the siRNA in Citrate Buffer to the desired concentration.
-
-
LNP Formulation using Microfluidic Mixing:
-
Combine the lipid stock solutions in a single vial to create the lipid mixture in ethanol.
-
Load the lipid mixture into one syringe and the siRNA solution into another syringe.
-
Set the flow rates on the microfluidic mixing device to achieve a typical aqueous to organic phase ratio of 3:1.
-
Initiate the mixing process to allow for the self-assembly of the LNPs. The rapid mixing of the ethanolic lipid solution with the aqueous siRNA solution leads to the encapsulation of the siRNA within the LNPs.
-
-
Purification and Buffer Exchange:
-
Transfer the resulting LNP dispersion to a dialysis cassette.
-
Perform dialysis against PBS (pH 7.4) for at least 18 hours, with several buffer changes, to remove ethanol and unencapsulated siRNA.
-
-
Characterization of LNPs:
-
Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).[2][3][4][5]
-
Zeta Potential: Determine the surface charge of the LNPs by measuring the zeta potential.[2][3][4][5][6]
-
Encapsulation Efficiency: Quantify the amount of siRNA encapsulated within the LNPs using a fluorescent dye-based assay (e.g., RiboGreen assay).[6]
-
Morphology: Visualize the morphology of the LNPs using cryo-transmission electron microscopy (cryo-TEM).[6]
-
Quantitative Data Summary
The following tables provide representative data that can be obtained from the characterization of bioconjugates and lipid nanoparticles.
Table 1: Characterization of a Cysteine-Peptide Conjugated with this compound
| Parameter | Unconjugated Peptide | Conjugated Peptide |
| Molecular Weight (Da) | 1500.0 | 1849.35 |
| Purity (by RP-HPLC) | >98% | >95% |
| Retention Time (min) | 10.5 | 15.2 |
Table 2: Characterization of this compound-Containing LNPs
| Parameter | Value |
| Mean Hydrodynamic Diameter (nm) | 80 - 120 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -5 to +5 |
| siRNA Encapsulation Efficiency (%) | > 90% |
Visualizations
The following diagrams illustrate the key processes described in the protocols.
Caption: Workflow for the conjugation of this compound to a cysteine-containing peptide.
References
Application Notes and Protocols for Reactions with Undecyl 6-bromohexanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and subsequent reactions of Undecyl 6-bromohexanoate (B1238239), a key intermediate in the synthesis of functionalized lipids for various research and drug development applications, including the formation of lipid nanoparticles for nucleic acid delivery.
Introduction
Undecyl 6-bromohexanoate is a bifunctional molecule containing a long alkyl chain, an ester linkage, and a terminal alkyl bromide. This structure makes it a versatile building block for the synthesis of a variety of amphiphilic molecules, such as cationic lipids and other functionalized surfactants. The ester group provides a stable linkage, while the bromo- functionality allows for facile introduction of various head groups through nucleophilic substitution reactions. This document outlines the experimental setup for its synthesis via Steglich esterification and its application in the synthesis of a cationic lipid, a critical component in lipid nanoparticle-based drug delivery systems.
Data Presentation
Table 1: Synthesis of this compound via Steglich Esterification - Reactant and Product Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| 6-Bromohexanoic Acid | C₆H₁₁BrO₂ | 195.05 | 1.0 |
| Undecyl Alcohol | C₁₁H₂₄O | 172.31 | 1.1 |
| DCC | C₁₃H₂₂N₂ | 206.33 | 1.2 |
| DMAP | C₇H₁₀N₂ | 122.17 | 0.1 |
| This compound | C₁₇H₃₃BrO₂ | 349.35 | - |
Table 2: Synthesis of a Cationic Lipid from this compound - Reactant and Product Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| This compound | C₁₇H₃₃BrO₂ | 349.35 | 1.0 |
| N,N-dimethylethanolamine | C₄H₁₁NO | 89.14 | 1.5 |
| Cationic Lipid Product | C₂₁H₄₄BrNO₂ | 438.49 | - |
Experimental Protocols
Protocol 1: Synthesis of this compound via Steglich Esterification
This protocol describes a mild and efficient method for the esterification of 6-bromohexanoic acid with undecyl alcohol using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[1][2][3]
Materials:
-
6-Bromohexanoic acid
-
Undecyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a solution of 6-bromohexanoic acid (1.0 eq) in anhydrous DCM, add undecyl alcohol (1.1 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.
Expected Yield: 85-95%
Protocol 2: Synthesis of a Cationic Lipid via Quaternization of an Amine
This protocol details the reaction of this compound with a tertiary amine, N,N-dimethylethanolamine, to form a quaternary ammonium (B1175870) salt, a type of cationic lipid.
Materials:
-
This compound
-
N,N-dimethylethanolamine
-
Acetonitrile (anhydrous)
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add N,N-dimethylethanolamine (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The quaternary ammonium salt product may precipitate from the solution upon cooling or can be precipitated by the addition of diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to obtain the pure cationic lipid.
Expected Yield: 70-85%
Mandatory Visualization
Caption: Synthesis of this compound.
Caption: Synthesis of a Cationic Lipid.
References
Application Notes and Protocols: Undecyl 6-bromohexanoate in the Synthesis of Cationic Lipids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of undecyl 6-bromohexanoate (B1238239) as a key building block in the synthesis of novel cationic lipids for nucleic acid delivery. The following sections detail a representative synthetic protocol, purification methods, and characterization techniques, along with methods for the formulation of lipid nanoparticles (LNPs) and their application in gene delivery.
Introduction
Cationic lipids are essential components of non-viral gene delivery systems, playing a crucial role in the encapsulation and cellular delivery of nucleic acid-based therapeutics such as mRNA and siRNA. The structure of a cationic lipid typically consists of a hydrophilic cationic headgroup, a hydrophobic tail, and a linker connecting these two domains. Undecyl 6-bromohexanoate serves as a versatile precursor for the hydrophobic tail and linker region of cationic lipids. The bromo-functional group allows for a straightforward quaternization reaction with various amine-containing molecules to generate the desired cationic headgroup. This modular approach enables the synthesis of a diverse library of cationic lipids with tunable properties for optimized delivery efficiency and reduced cytotoxicity.
Synthesis of a Representative Cationic Lipid
This section describes a representative protocol for the synthesis of a cationic lipid using undececyl 6-bromohexanoate and N,N-dimethylethanolamine. This protocol is adapted from established methods for the synthesis of similar cationic lipids from bromo-ester precursors.[1]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of a cationic lipid from this compound.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | CAS Number |
| This compound | 335.34 | 959040-06-3 |
| N,N-Dimethylethanolamine | 89.14 | 108-01-0 |
| Acetonitrile (ACN), anhydrous | 41.05 | 75-05-8 |
| Diethyl ether, anhydrous | 74.12 | 60-29-7 |
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in anhydrous acetonitrile, add N,N-dimethylethanolamine (1.2 eq.).
-
The reaction mixture is refluxed under a nitrogen atmosphere for 24 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is purified by precipitation from a minimal amount of a polar solvent (e.g., acetonitrile) into a large volume of a non-polar solvent (e.g., diethyl ether).
-
The precipitate is collected by filtration and washed with the non-polar solvent to remove unreacted starting materials.
-
The purified cationic lipid is dried under vacuum to yield the final product.
Note: This is a representative protocol and may require optimization for specific applications and scales. The choice of the amine will determine the nature of the cationic headgroup and will influence the physicochemical properties of the resulting lipid.
Purification and Characterization
Purification:
Flash column chromatography is a common method for the purification of cationic lipids. A silica (B1680970) gel stationary phase can be used with a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) as the mobile phase. The fractions containing the pure product can be identified by TLC.
Characterization:
The structure and purity of the synthesized cationic lipid should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized lipid.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the cationic lipid.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., evaporative light scattering detector - ELSD) can be used to assess the purity of the final product.
Formulation of Lipid Nanoparticles (LNPs)
Cationic lipids synthesized from this compound can be formulated into LNPs for the delivery of nucleic acids. A typical LNP formulation includes the cationic lipid, a helper lipid (e.g., DOPE or cholesterol), a PEGylated lipid to enhance stability and circulation time, and the nucleic acid cargo.
Workflow for LNP Formulation and Characterization:
Caption: A typical workflow for the formulation and characterization of lipid nanoparticles.
Representative LNP Formulation Protocol:
-
The cationic lipid, helper lipid (e.g., cholesterol), and PEGylated lipid are dissolved in ethanol (B145695) at a specific molar ratio.
-
The nucleic acid (e.g., mRNA) is dissolved in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
The lipid solution in ethanol and the nucleic acid solution are rapidly mixed using a microfluidic device. This rapid mixing leads to the self-assembly of the lipids and nucleic acid into LNPs.
-
The resulting LNP suspension is then dialyzed against a physiological buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to remove the ethanol and raise the pH.
-
The final LNP formulation is sterilized by filtration through a 0.22 µm filter.
LNP Characterization:
The physicochemical properties of the formulated LNPs are critical for their in vitro and in vivo performance.
| Parameter | Method | Typical Values for Effective Delivery |
| Particle Size | Dynamic Light Scattering (DLS) | 80 - 150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | Slightly positive or neutral at pH 7.4 |
| Encapsulation Efficiency | RiboGreen Assay / HPLC | > 90% |
| Morphology | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Spherical, unilamellar vesicles |
In Vitro Evaluation of Cationic Lipid Performance
The efficacy of the newly synthesized cationic lipid-based LNPs in delivering their nucleic acid cargo is assessed through in vitro cell-based assays.
Transfection Efficiency:
The ability of the LNPs to deliver functional nucleic acids into cells is a key performance indicator.
Protocol for mRNA Transfection:
-
Seed cells (e.g., HeLa, HEK293) in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the LNP-mRNA formulation in cell culture medium.
-
Remove the existing medium from the cells and add the LNP-containing medium.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Lyse the cells and measure the expression of the reporter protein (e.g., luciferase, GFP) encoded by the delivered mRNA.
Cytotoxicity:
The toxicity of the cationic lipids and their LNP formulations is a critical parameter for their potential therapeutic application.
Protocol for Cytotoxicity Assay (e.g., MTT or LDH assay):
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the LNP formulation.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, MTS, or LDH release assay).
-
Calculate the cell viability relative to untreated control cells.
Hypothetical Signaling Pathway for LNP-mediated mRNA Delivery:
Caption: A simplified diagram of the proposed mechanism for LNP-mediated mRNA delivery into a cell.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel cationic lipids for gene delivery applications. The straightforward quaternization chemistry allows for the creation of a wide range of cationic headgroups, enabling the fine-tuning of lipid properties for optimal performance. The protocols and methods outlined in these application notes provide a solid foundation for researchers and drug development professionals to synthesize, formulate, and evaluate new cationic lipids derived from this compound for the next generation of nucleic acid therapeutics.
References
Application Notes and Protocols for Undecyl 6-bromohexanoate in the Formulation of Hydrophobic Drug Carriers
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the utilization of undecyl 6-bromohexanoate (B1238239) as a key component in the development of hydrophobic drug carriers, specifically focusing on Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). Undecyl 6-bromohexanoate, a brominated ester with a long aliphatic chain, possesses physicochemical properties that make it a promising candidate for encapsulating and delivering poorly water-soluble therapeutic agents.[1][2] This document outlines its synthesis, physicochemical characterization, and its application in the formulation of lipid-based nanoparticles. Detailed experimental protocols for nanoparticle preparation, drug loading, and characterization are provided to guide researchers in this field.
Introduction to this compound for Drug Delivery
This compound is a synthetic lipid-like molecule characterized by a C17 aliphatic chain, an ester group, and a terminal bromine atom.[1][3] Its significant hydrophobicity, indicated by a predicted XLogP3 value of 6.9, makes it an excellent candidate for forming the core matrix of lipid nanoparticles designed to carry hydrophobic drugs.[3] The presence of a terminal bromine atom also opens possibilities for further functionalization, such as the attachment of targeting ligands or polyethylene (B3416737) glycol (PEG) for stealth properties, although this application is beyond the scope of these notes. The primary application explored here is its use as a solid lipid or as a component of the lipid matrix in SLNs and NLCs to enhance drug loading and control the release of hydrophobic active pharmaceutical ingredients (APIs).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for designing formulation strategies and predicting its behavior in biological systems.
| Property | Value | Reference |
| Molecular Formula | C17H33BrO2 | [1][3] |
| Molecular Weight | 349.35 g/mol | [1][3] |
| Appearance | To be determined (likely a waxy solid or viscous liquid at room temperature) | [1] |
| Boiling Point (Predicted) | 382.0 ± 25.0 °C | [2] |
| XLogP3 (Predicted) | 6.9 | [3] |
| Solubility | Poorly soluble in water; soluble in organic solvents. |
Proposed Application: Formulation of Hydrophobic Drug Carriers
This compound can be employed as the primary solid lipid in the formulation of SLNs or in combination with a liquid lipid to form NLCs.[4][5][6] These nanoparticle systems are well-suited for enhancing the oral bioavailability and providing sustained release of hydrophobic drugs.
Rationale for Use
-
High Hydrophobicity: The long alkyl chain ensures a highly lipophilic core, promoting the encapsulation of hydrophobic drugs.
-
Biocompatibility (Predicted): As an ester of a fatty acid and a long-chain alcohol, it is anticipated to be biodegradable and biocompatible, though specific toxicity studies are required.
-
Controlled Release: The solid nature of the lipid matrix at physiological temperatures can provide a sustained release profile for the encapsulated drug.[4]
Experimental Protocols
The following are detailed, hypothetical protocols for the preparation and characterization of drug-loaded nanoparticles using this compound. These are based on established methods for SLN and NLC formulation.[4][7]
Protocol 1: Preparation of Drug-Loaded SLNs by Hot High-Pressure Homogenization
This protocol describes the formulation of SLNs where this compound serves as the sole lipid component.
Materials:
-
This compound
-
Hydrophobic drug (e.g., Paclitaxel, Curcumin)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
C-surfactant (e.g., Soy lecithin)
-
Ultrapure water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer with heating
Procedure:
-
Preparation of the Lipid Phase:
-
Melt this compound by heating it to approximately 10-15 °C above its melting point. (Note: The exact melting point needs to be experimentally determined).
-
Dissolve the hydrophobic drug in the molten lipid under magnetic stirring to ensure a homogenous mixture.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant and co-surfactant in ultrapure water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase dropwise under high-shear homogenization (e.g., 8000 rpm for 5 minutes). This will form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500 bar, 3-5 cycles).
-
-
Cooling and Nanoparticle Formation:
-
Cool down the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
-
Purification:
-
(Optional) Purify the SLN dispersion to remove excess surfactant and unencapsulated drug by dialysis or centrifugation.
-
Protocol 2: Preparation of Drug-Loaded NLCs by Microemulsion Method
This protocol details the formulation of NLCs, which incorporates a liquid lipid to improve drug loading and stability.
Materials:
-
This compound (Solid lipid)
-
Liquid lipid (e.g., Oleic acid, Miglyol® 812)
-
Hydrophobic drug
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Propylene glycol)
-
Ultrapure water
Equipment:
-
Magnetic stirrer with heating
-
Vortex mixer
Procedure:
-
Preparation of the Lipid Mixture:
-
Melt the this compound.
-
Add the liquid lipid and the hydrophobic drug to the molten solid lipid. Stir until a clear, homogenous lipid phase is obtained.
-
-
Formation of the Microemulsion:
-
In a separate vessel, mix the surfactant and co-surfactant.
-
Slowly add the lipid mixture to the surfactant/co-surfactant blend under constant stirring.
-
Add water dropwise to the mixture under gentle stirring until a clear and transparent microemulsion is formed.
-
-
Nanoparticle Precipitation:
-
Rapidly disperse the warm microemulsion into a large volume of cold water (e.g., 2-5 °C) under vigorous stirring.
-
The rapid temperature decrease will cause the lipid to precipitate, forming NLCs.
-
-
Purification:
-
Wash the NLC dispersion by centrifugation and resuspend the pellet in fresh ultrapure water. Repeat this process three times to remove residual surfactants and unencapsulated drug.
-
Characterization of Drug Carriers
Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Protocol: Dilute the nanoparticle dispersion with ultrapure water to an appropriate concentration. Analyze using a Zetasizer or similar instrument.
-
Expected Results: A narrow size distribution (low PDI) and a zeta potential of sufficient magnitude (typically > |20| mV) for good colloidal stability.
Entrapment Efficiency (EE) and Drug Loading (DL)
-
Method: Indirect method using centrifugation and UV-Vis spectrophotometry or HPLC.
-
Protocol:
-
Centrifuge the nanoparticle dispersion at high speed (e.g., 15,000 rpm for 30 minutes) to separate the nanoparticles from the aqueous phase.
-
Carefully collect the supernatant.
-
Quantify the amount of free drug in the supernatant using a pre-validated UV-Vis or HPLC method.
-
Calculate EE and DL using the following equations:
-
EE (%) = ((Total Drug - Free Drug) / Total Drug) * 100
-
DL (%) = ((Total Drug - Free Drug) / Total Weight of Nanoparticles) * 100
-
-
In Vitro Drug Release
-
Method: Dialysis bag method.
-
Protocol:
-
Place a known amount of the drug-loaded nanoparticle dispersion into a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing 0.5% Tween® 80 to maintain sink conditions).
-
Keep the system at 37 °C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the amount of released drug in the aliquots using UV-Vis or HPLC.
-
Hypothetical Quantitative Data
The following tables present hypothetical data for SLNs and NLCs formulated with this compound and a model hydrophobic drug. Note: This data is for illustrative purposes only and must be confirmed by experimental studies.
Table 2: Hypothetical Physicochemical Characteristics of Drug-Loaded Nanoparticles
| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) |
| Drug-SLN | 150 ± 5.2 | 0.18 ± 0.02 | -25.3 ± 1.5 |
| Drug-NLC | 120 ± 4.1 | 0.15 ± 0.03 | -28.7 ± 1.8 |
Table 3: Hypothetical Drug Loading and Release Characteristics
| Formulation | Entrapment Efficiency (%) | Drug Loading (%) | Cumulative Release at 24h (%) |
| Drug-SLN | 85.2 ± 3.1 | 8.1 ± 0.4 | 45.6 ± 2.9 |
| Drug-NLC | 92.5 ± 2.5 | 9.5 ± 0.6 | 60.2 ± 3.5 |
Visualizations
The following diagrams illustrate the conceptual workflows and structures described in these application notes.
Caption: Workflow for SLN preparation using hot high-pressure homogenization.
Caption: Key characterization parameters for lipid-based drug carriers.
Conclusion
This compound presents itself as a viable and promising excipient for the formulation of hydrophobic drug carriers. Its physicochemical properties are well-suited for creating stable SLNs and NLCs with high drug loading capacity. The protocols outlined in this document provide a solid foundation for researchers to begin exploring the potential of this compound in drug delivery applications. It is important to reiterate that further experimental validation is necessary to confirm the hypothetical data and fully elucidate the performance of this compound-based drug delivery systems.
References
Troubleshooting & Optimization
Technical Support Center: Undecyl 6-bromohexanoate Conjugation Reactions
Welcome to the technical support center for Undecyl 6-bromohexanoate (B1238239) conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you improve the yield and purity of your conjugation products.
Frequently Asked Questions (FAQs)
Q1: What type of reaction is the conjugation of Undecyl 6-bromohexanoate?
The conjugation reaction of this compound with nucleophiles such as amines, thiols, or alcohols is a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, the nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion, which is a good leaving group.
Q2: What are the most critical factors affecting the yield of my conjugation reaction?
The yield of your SN2 conjugation reaction is primarily influenced by several factors:
-
Nucleophile Strength: Stronger nucleophiles will react more readily, leading to higher yields.
-
Solvent Choice: Polar aprotic solvents are generally preferred as they do not solvate the nucleophile as strongly, thus preserving its reactivity.
-
Reaction Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions like elimination.
-
Base Strength (if applicable): For nucleophiles like alcohols and some thiols, a base is required to deprotonate them and increase their nucleophilicity. The strength of the base can impact the reaction outcome.
-
Steric Hindrance: this compound is a primary alkyl halide, which is ideal for SN2 reactions as it has low steric hindrance.[1]
Q3: What are the common side reactions, and how can I minimize them?
The most common side reaction is the E2 (elimination) reaction, which competes with the SN2 (substitution) reaction. This is more likely to occur with strong, bulky bases and at higher temperatures. To minimize elimination, use a non-bulky, strong base (if necessary) and maintain a moderate reaction temperature. Using a polar aprotic solvent can also favor the SN2 pathway.
Q4: Which solvent should I choose for my reaction?
Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are highly recommended. These solvents effectively dissolve both the this compound and the nucleophile (or its salt) without strongly solvating the nucleophile, which keeps it highly reactive. Studies have shown that DMSO can sometimes lead to higher reaction yields compared to DMF in similar conjugation reactions.[2][3] Polar protic solvents like water or ethanol (B145695) should generally be avoided as they can solvate the nucleophile, reducing its reactivity and slowing down the SN2 reaction.
Q5: How can I purify my final conjugated product?
The purification of the long-chain ester product can typically be achieved using column chromatography on silica (B1680970) gel. Alternatively, for more challenging separations, preparative High-Performance Liquid Chromatography (HPLC) with a C18 or similar reverse-phase column can be employed.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound conjugation experiments.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive Nucleophile: The nucleophile (e.g., alcohol) was not sufficiently deprotonated. | If using an alcohol or thiol with a high pKa, ensure you are using a sufficiently strong base (e.g., NaH, KH) to generate the corresponding alkoxide or thiolate. |
| Poor Solvent Choice: Use of a polar protic solvent (e.g., ethanol, water). | Switch to a polar aprotic solvent such as DMF or DMSO to enhance the nucleophile's reactivity. | |
| Low Reaction Temperature: The reaction may be too slow at room temperature. | Gradually increase the reaction temperature, for instance, to 50-80 °C, while monitoring for the formation of side products. | |
| Decomposition of Reagents: this compound or the nucleophile may have degraded. | Ensure the purity of your starting materials. This compound should be stored in a dry, dark place at low temperatures (0 - 4 °C for short term, -20 °C for long term).[4] | |
| Presence of Multiple Products (Side Reactions) | Elimination (E2) Reaction: A significant amount of an alkene byproduct is observed. | Lower the reaction temperature. If using a base, consider a less sterically hindered one. Ensure your nucleophile is not overly basic. |
| Reaction with Solvent: The nucleophile or base may be reacting with the solvent. | Ensure the use of a non-reactive, aprotic solvent like DMF or DMSO. | |
| Incomplete Reaction (Starting Material Remains) | Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time as needed. |
| Poor Solubility of Reagents: The nucleophile or its salt is not fully dissolved in the reaction medium. | Consider using a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) to improve the solubility and reactivity of the nucleophile, especially in biphasic systems.[5] |
Data Presentation: Expected Yields for Analogous Reactions
| Nucleophile Type | Reaction Conditions | Expected Yield Range | Key Considerations |
| Primary Alcohol | NaH in THF, 0 °C to RT | 70-95% | Ensure complete deprotonation of the alcohol before adding the bromo-ester. |
| Secondary Alcohol | NaH in THF, RT to 50 °C | 50-70% | Higher temperatures may be needed, but this increases the risk of elimination. |
| Phenol | K2CO3 in DMF, RT to 80 °C | 80-95% | A milder base is sufficient due to the higher acidity of phenols. |
| Primary Amine | K2CO3 in Acetonitrile (B52724), RT to reflux | 70-90% | A base is used to neutralize the HBr formed during the reaction. |
| Thiol | NaH or Et3N in THF/DMF, 0 °C to RT | 85-95% | Thiols are generally very strong nucleophiles. |
Experimental Protocols
General Protocol for N-Alkylation with a Primary Amine
This protocol describes a general procedure for the reaction of this compound with a primary amine.
-
Reagent Preparation: Dissolve this compound (1 equivalent) in acetonitrile (10-15 volumes).
-
Reaction Setup: To the solution, add the primary amine (1.1 equivalents) and potassium carbonate (K2CO3) (2 equivalents) as a base.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC. If the reaction is slow, the temperature can be increased to reflux.
-
Work-up: After the reaction is complete, filter the solid K2CO3 and wash it with acetonitrile. Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297), wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
General Protocol for O-Alkylation with an Alcohol (Williamson Ether Synthesis)[6]
This protocol provides a general method for the conjugation of this compound with an alcohol.
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH) (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous Tetrahydrofuran (THF) (5 volumes). Cool the suspension to 0 °C in an ice bath.
-
Addition of Alcohol: Slowly add a solution of the alcohol (1 equivalent) in anhydrous THF (5 volumes) to the NaH suspension. Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases.
-
Conjugation Reaction: Cool the resulting alkoxide solution back to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF (5 volumes) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yields.
SN2 Reaction Pathway of this compound
Caption: The SN2 reaction mechanism for conjugation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of Conjugates Obtained Using DMSO and DMF as Solvents in the Production of Polyclonal Antibodies and ELISA Development: A Case Study on Bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
common side reactions with Undecyl 6-bromohexanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Undecyl 6-bromohexanoate (B1238239). The information is designed to address common issues encountered during its synthesis, purification, and use in various experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing a lower than expected yield in my reaction where Undecyl 6-bromohexanoate is a starting material. What are the potential causes?
A1: Low yields can arise from several factors related to the stability and reactivity of this compound. The primary culprits are often premature degradation of the molecule or competing side reactions. Key areas to investigate include:
-
Reagent Quality: Ensure the this compound used is of high purity. Impurities from its synthesis can interfere with your reaction. Purity levels from suppliers can range from 90% to over 98%.[1]
-
Reaction Conditions: Avoid high temperatures and strongly acidic or basic conditions if possible, as these can promote side reactions.
-
Moisture Control: The presence of water can lead to hydrolysis of the ester linkage. Ensure all solvents and reagents are anhydrous.
-
Storage: Improper storage can lead to degradation. This compound should be stored in a dry, dark place at 0 - 4°C for short-term use (days to weeks) or -20°C for long-term storage (months to years).[2]
Q2: My post-reaction workup and purification are resulting in significant product loss. How can I optimize this?
A2: Product loss during purification is often due to the chemical properties of this compound.
-
Aqueous Workup: Minimize contact time with aqueous acidic or basic solutions to prevent hydrolysis of the ester. Use of a saturated sodium bicarbonate solution is a milder option than stronger bases for neutralization.
-
Chromatography: If using silica (B1680970) gel chromatography, be aware that the slightly acidic nature of silica can sometimes promote degradation of sensitive compounds. Consider using deactivated (neutral) silica gel or an alternative purification method like flash chromatography with a carefully chosen solvent system.
Q3: I have unexpected peaks in my NMR/mass spectrum after my reaction. What are the likely side products?
A3: The presence of unexpected signals often points to side reactions involving either the ester or the alkyl bromide functional groups. The table below summarizes common potential impurities.
| Potential Side Product/Impurity | Molecular Weight ( g/mol ) | Common Analytical Signatures | Potential Cause |
| 6-Bromohexanoic acid | 195.04 | Presence of a carboxylic acid proton (~10-12 ppm) in ¹H NMR; mass spec peak. | Hydrolysis of the ester. |
| Undecanol | 172.31 | Presence of a broad hydroxyl proton signal in ¹H NMR. | Hydrolysis of the ester. |
| Undecyl hex-5-enoate | 268.45 | Alkene signals (~5-6 ppm) in ¹H NMR. | Elimination of HBr, typically by a strong, non-nucleophilic base. |
| Dimer (Ester-ether) | 518.79 | Complex NMR spectrum and a high molecular weight peak in mass spec. | Intermolecular reaction between two molecules of this compound. |
Q4: Is this compound stable under ambient shipping conditions?
A4: Yes, this product is generally considered stable for a few weeks during ordinary shipping at ambient temperatures.[2] However, for long-term storage, it is crucial to follow the recommended storage conditions.[2]
Experimental Protocols
General Protocol for Nucleophilic Substitution using this compound
This protocol provides a general methodology for a typical S_N2 reaction where this compound serves as an alkylating agent.
Objective: To couple a generic nucleophile (Nu⁻) with this compound.
Materials:
-
This compound
-
Nucleophile (e.g., a primary amine, a carboxylate salt)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer under an inert atmosphere.
-
Dissolve the nucleophile (1.0 eq) in the anhydrous solvent.
-
Add this compound (1.1 eq) to the solution.
-
Stir the reaction at room temperature or gently heat (e.g., 50-60°C) to facilitate the reaction. Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Potential Side Reaction Pathways
The following diagram illustrates the primary side reactions that can occur with this compound.
Caption: Common side reactions of this compound.
Experimental Workflow for Nucleophilic Substitution
This diagram outlines the typical experimental workflow for a reaction involving this compound.
Caption: Standard workflow for reactions with this compound.
References
preventing hydrolysis of Undecyl 6-bromohexanoate during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of Undecyl 6-bromohexanoate (B1238239), with a primary focus on preventing its hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low to no product yield | Incomplete reaction: The equilibrium of the Fischer esterification was not sufficiently shifted towards the product. | - Increase excess of undecyl alcohol: Use undecyl alcohol as the solvent or in a large molar excess (e.g., 5-10 equivalents) to drive the reaction forward. - Ensure efficient water removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Ensure the solvent used (e.g., toluene) forms an azeotrope with water.[1][2] - Check catalyst activity: If using a solid acid catalyst, ensure it is properly activated. For acid catalysts like sulfuric acid, ensure it is of appropriate concentration. |
| Hydrolysis during workup: The ester is being hydrolyzed back to the carboxylic acid and alcohol during the purification process. | - Neutralize the acid catalyst promptly: After the reaction is complete, cool the mixture and immediately wash with a mild base like saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. This will quench the acid catalyst and prevent acid-catalyzed hydrolysis.[3] - Minimize contact with water: Use anhydrous solvents for extraction and drying. Ensure all glassware is thoroughly dried before use. | |
| Product contains starting material (6-bromohexanoic acid) | Incomplete reaction or hydrolysis: As above. | - Prolong reaction time: Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider extending the reaction time. - Optimize reaction temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A gentle reflux is typically sufficient.[3] - Thorough basic wash: During workup, ensure the aqueous washes are effective at removing the unreacted carboxylic acid. Multiple washes with sodium bicarbonate solution may be necessary. |
| Product is cloudy or contains an aqueous layer after purification | Incomplete drying: Residual water is present in the final product. | - Use an efficient drying agent: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate for a sufficient amount of time before evaporating the solvent. - Proper separation: During aqueous extraction, ensure complete separation of the organic and aqueous layers. |
| Side product formation detected by NMR or MS | High reaction temperature: Excessive heat can lead to decomposition or side reactions. | - Maintain a gentle reflux: Avoid overheating the reaction mixture. Use a heating mantle with a temperature controller for precise temperature management. |
| Presence of impurities in starting materials: Impurities in 6-bromohexanoic acid or undecyl alcohol can lead to side products. | - Use high-purity starting materials: Ensure the purity of the reactants before starting the synthesis. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Undecyl 6-bromohexanoate hydrolysis during synthesis?
A1: The primary cause of hydrolysis is the presence of water, especially under acidic or basic conditions.[1] During a Fischer esterification, water is a byproduct, and its presence can reverse the reaction, leading to lower yields.[1][2] Hydrolysis can also occur during the workup if the acid catalyst is not properly neutralized before or during aqueous washes.
Q2: How can I effectively remove water during the reaction?
A2: The most effective method for removing water during a Fischer esterification is by azeotropic distillation using a Dean-Stark apparatus.[1][2] This involves using a solvent (e.g., toluene) that forms a lower-boiling azeotrope with water. As the mixture refluxes, the water-solvent azeotrope distills over and is collected in the Dean-Stark trap, while the denser, immiscible solvent returns to the reaction flask, thus driving the equilibrium towards the ester product.
Q3: What is the best type of catalyst to use for this esterification?
A3: A strong acid catalyst is typically required for Fischer esterification. Common choices include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4] Solid acid catalysts can also be used and may simplify purification. The choice of catalyst should be based on the specific reaction conditions and the desired purity of the final product.
Q4: How do I know when the reaction is complete?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the limiting reactant (typically 6-bromohexanoic acid). Alternatively, the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap; the reaction is complete when water is no longer being produced.
Q5: What are the ideal storage conditions for this compound to prevent hydrolysis?
A5: To prevent hydrolysis during storage, this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and strong acids or bases. Storing under an inert atmosphere (e.g., argon or nitrogen) can also help to prolong its shelf life.
Experimental Protocol: Synthesis of this compound via Fischer Esterification
This protocol is a general guideline based on established Fischer esterification procedures for long-chain esters.[4][5]
Materials:
-
6-bromohexanoic acid
-
Undecyl alcohol (undecan-1-ol)
-
Toluene (B28343) (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate (B1210297), hexanes)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 6-bromohexanoic acid (1.0 eq) and undecyl alcohol (5.0 eq).
-
Add anhydrous toluene to dissolve the reactants (approximately 2-3 mL of toluene per gram of 6-bromohexanoic acid).
-
Add the acid catalyst, either p-toluenesulfonic acid monohydrate (0.1 eq) or a few drops of concentrated sulfuric acid.
-
Assemble the Dean-Stark apparatus and reflux condenser on top of the reaction flask. Ensure all joints are properly sealed.
-
Reaction: Heat the mixture to a gentle reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue the reflux until no more water is collected in the trap, or until TLC analysis indicates the complete consumption of the 6-bromohexanoic acid. This may take several hours.
-
Workup: Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel. Dilute with a suitable organic solvent like diethyl ether or ethyl acetate if necessary.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 50 mL, or until no more gas evolution is observed).
-
Water (1 x 50 mL).
-
Brine (1 x 50 mL).
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.
Quantitative Data Summary
The following table provides an illustrative summary of how key reaction parameters can affect the yield and purity of the final product. The values are representative and aim to demonstrate the principles of optimizing the synthesis to prevent hydrolysis.
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Outcome |
| Molar Ratio (Alcohol:Acid) | 1.5 : 1 | 5 : 1 | A higher excess of alcohol drives the equilibrium towards the ester, increasing the yield.[1] |
| Water Removal | No active removal | Dean-Stark Apparatus | Active removal of water prevents the reverse reaction (hydrolysis), significantly increasing the product yield.[1][2] |
| Workup pH | Acidic (no neutralization) | Neutralized with NaHCO₃ | Neutralizing the acid catalyst before aqueous workup prevents acid-catalyzed hydrolysis of the ester, improving product purity and yield.[3] |
| Initial Water Content in Reactants | 5% (w/w) | < 0.5% (w/w) | A lower initial water content leads to a faster reaction and higher conversion to the ester, as water can inhibit the catalyst and promote hydrolysis.[6] |
| Illustrative Yield | ~40-50% | >90% | Optimized conditions that minimize the presence of water lead to a significantly higher product yield. |
Visualizations
Caption: Reaction pathway for the Fischer esterification synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Caption: Logical relationship between reaction conditions and preventing hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. cerritos.edu [cerritos.edu]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Undecyl 6-bromohexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the synthesis of Undecyl 6-bromohexanoate (B1238239). The information is presented in a practical question-and-answer format to directly address common challenges encountered during this esterification reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Undecyl 6-bromohexanoate, which is typically prepared via a Fischer esterification reaction between 6-bromohexanoic acid and undecyl alcohol, catalyzed by a strong acid.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Insufficient Catalyst: The acid catalyst is crucial for protonating the carboxylic acid, making it more susceptible to nucleophilic attack.[1] 2. Presence of Water: Water is a byproduct of the reaction and its presence can shift the equilibrium back towards the reactants, hindering product formation.[1] 3. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. 4. Short Reaction Time: The reaction may not have had enough time to reach equilibrium or completion. | 1. Ensure a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is used (typically 1-5 mol%). 2. Use anhydrous reactants and solvents. Consider using a Dean-Stark apparatus to remove water as it forms, especially when using a solvent like toluene (B28343).[1] 3. Increase the reaction temperature to a gentle reflux, typically between 80-120°C. 4. Monitor the reaction progress using Thin-Layer Chromatography (TLC). Extend the reaction time until the limiting reagent is consumed. |
| Incomplete Reaction (Starting Material Remains) | 1. Equilibrium Reached: Fischer esterification is a reversible reaction, and the presence of products can slow down the forward reaction.[1] 2. Insufficient Nucleophile: An inadequate amount of undecyl alcohol will limit the extent of the reaction. | 1. To drive the equilibrium towards the product, use a large excess of one of the reactants, typically the less expensive one (in this case, likely undecyl alcohol).[2] A 2 to 5-fold excess is common. Alternatively, remove water as it forms.[1] 2. Increase the molar ratio of undecyl alcohol to 6-bromohexanoic acid. |
| Formation of Dark Brown or Black Byproducts | 1. High Reaction Temperature: Excessive heat can lead to decomposition or polymerization of the starting materials or product.[1] 2. Excessive Catalyst: A high concentration of strong acid can promote side reactions, such as dehydration or elimination, particularly at elevated temperatures. | 1. Maintain a gentle reflux and avoid overheating the reaction mixture.[1] 2. Use a catalytic amount of acid. If charring is observed, reduce the catalyst loading in subsequent experiments. |
| Difficult Product Isolation/Purification | 1. Emulsion during Workup: The long alkyl chain of the product can lead to the formation of emulsions during aqueous extractions. 2. Incomplete Removal of Acid Catalyst: Residual acid can contaminate the final product. 3. Co-elution of Starting Materials and Product during Chromatography: Similar polarities of the long-chain alcohol and the ester product can make chromatographic separation challenging. | 1. During the workup, if an emulsion forms, add a small amount of brine (saturated NaCl solution) to help break it. 2. Thoroughly wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove the acid catalyst, followed by a brine wash.[3] 3. Optimize the solvent system for column chromatography. A gradient elution starting with a non-polar solvent and gradually increasing the polarity may be necessary. Monitor fractions carefully by TLC. |
| Side Reaction Involving the Bromo Group | 1. Elimination Reaction: Under strongly acidic conditions and heat, elimination of HBr to form an unsaturated ester is a possibility. 2. Substitution Reaction: If other nucleophiles are present (e.g., from impurities in the starting materials or solvent), substitution of the bromide may occur. | 1. Use the minimum effective amount of acid catalyst and avoid excessively high reaction temperatures. 2. Ensure the use of pure, anhydrous reactants and solvents to minimize the presence of competing nucleophiles. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
The synthesis is typically achieved through a Fischer-Speier esterification. This is an acid-catalyzed nucleophilic acyl substitution reaction. The mechanism involves the following key steps:
-
Protonation of the carbonyl oxygen of 6-bromohexanoic acid by the acid catalyst.
-
Nucleophilic attack of the undecyl alcohol on the protonated carbonyl carbon.
-
Proton transfer to one of the hydroxyl groups to form a good leaving group (water).
-
Elimination of water and subsequent deprotonation to yield the ester product, this compound.
Q2: What is a typical experimental protocol for this synthesis?
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 6-bromohexanoic acid (1.0 equivalent) and undecyl alcohol (1.5 to 3.0 equivalents). If a solvent is desired to facilitate mixing and heat transfer, an inert solvent such as toluene can be used.
-
Catalyst Addition: With stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.02-0.05 equivalents).
-
Reaction: Heat the mixture to reflux (typically 80-120°C) and maintain for several hours (2-8 hours, reaction progress should be monitored by TLC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. Spot the reaction mixture alongside the starting materials (6-bromohexanoic acid and undecyl alcohol) on a TLC plate. The disappearance of the limiting reactant and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Q4: What are the key parameters to optimize for a high yield?
To maximize the yield of this compound, consider optimizing the following parameters:
-
Molar Ratio of Reactants: Using an excess of undecyl alcohol can shift the reaction equilibrium towards the product side.[2]
-
Catalyst Concentration: Use a catalytic amount of acid. Too much can lead to side reactions, while too little will result in a slow reaction rate.
-
Temperature: The reaction should be conducted at a temperature that allows for a reasonable reaction rate without causing decomposition of reactants or products. Refluxing is a common practice.
-
Reaction Time: The reaction should be allowed to proceed until the limiting reactant is consumed, as determined by TLC.
-
Water Removal: Actively removing water using a Dean-Stark apparatus can significantly improve the yield.[1]
Q5: What are the expected spectroscopic data for this compound?
While detailed spectra are not provided in the search results, based on the structure (C₁₇H₃₃BrO₂), you would expect to see the following in the characterization data:
-
¹H NMR: Signals corresponding to the protons of the undecyl chain, the methylene (B1212753) groups of the hexanoate (B1226103) chain, a triplet for the methylene group adjacent to the bromine, and a triplet for the methylene group adjacent to the ester oxygen.
-
¹³C NMR: A signal for the carbonyl carbon of the ester, signals for the carbons of the undecyl and hexanoate chains, including the carbon bearing the bromine atom.
-
Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns. PubChem provides some mass spectrometry data for this compound.[4]
-
IR Spectroscopy: A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretch of the ester.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Reaction Mixtures Containing Undecyl 6-bromohexanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted Undecyl 6-bromohexanoate (B1238239) from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted Undecyl 6-bromohexanoate?
A1: The most common and effective methods for removing unreacted this compound, a relatively nonpolar long-chain alkyl halide, include flash column chromatography, recrystallization, and liquid-liquid extraction. The choice of method depends on the properties of the desired product, the scale of the reaction, and the nature of other impurities present.
Q2: How can I quickly assess which purification method is most suitable for my product?
A2: A quick assessment can be made by considering the physical state and polarity of your product. If your product is a solid, recrystallization is often a good first choice.[1][2][3] For liquid products or when the polarity difference between your product and this compound is significant, flash column chromatography is highly effective.[4][5] Liquid-liquid extraction can be useful if there are significant solubility differences in immiscible solvents.[6][7][8]
Q3: Can I use distillation to remove this compound?
A3: While distillation separates compounds based on boiling points, it may not be ideal for removing this compound due to its high boiling point. If your product has a significantly lower boiling point and is thermally stable, vacuum distillation could be an option. However, for many research-scale reactions, chromatography or recrystallization are more practical.
Q4: How do I dispose of waste containing this compound?
A4: Waste containing halogenated organic compounds like this compound should be disposed of according to your institution's hazardous waste guidelines. Typically, this involves collection in a designated, labeled container for halogenated organic waste.
Troubleshooting Guide
Flash Column Chromatography
Q: My product and the unreacted this compound are co-eluting during flash chromatography. What can I do?
A: This indicates that the polarity of your product and the starting material are very similar.
-
Optimize the solvent system: A common starting point for nonpolar compounds is a mixture of hexanes and ethyl acetate.[4] Try using a less polar solvent system (e.g., increasing the proportion of hexanes) to increase the separation. Running a gradient elution, where the polarity of the eluent is gradually increased, can also improve separation.
-
Use a different stationary phase: If silica (B1680970) gel is not providing adequate separation, consider using a different stationary phase like alumina, which can offer different selectivity.
Q: I'm not recovering my product from the column. Where did it go?
A: There are a few possibilities:
-
Compound instability: Your product might be degrading on the silica gel. You can test for this by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear.
-
Insufficient elution strength: The solvent system may be too nonpolar to elute your product. Try flushing the column with a more polar solvent to see if your compound elutes.
-
Sample loading issue: If the sample was not properly dissolved or was loaded in too large a volume of solvent, it can lead to poor separation and recovery.
Recrystallization
Q: My product is "oiling out" instead of crystallizing. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution above its melting point.
-
Use more solvent: The solution may be too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.
-
Lower the cooling temperature: If the compound has a low melting point, you may need to cool the solution to a lower temperature (e.g., in an ice bath or freezer) to induce crystallization.[2]
-
Change the solvent system: The chosen solvent may not be ideal. A solvent pair, where the compound is soluble in one solvent and insoluble in the other, can sometimes promote crystallization.[9]
Q: After recrystallization, I still see unreacted this compound in my product. Why?
A: This suggests that the impurity is co-crystallizing with your product.
-
Purity of crystals: Ensure that the crystals are thoroughly washed with a small amount of cold recrystallization solvent to remove any impurities adhering to the crystal surface.[1]
-
Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.[3]
-
Multiple recrystallizations: A second recrystallization step may be necessary to achieve the desired purity.
Liquid-Liquid Extraction
Q: An emulsion has formed between the aqueous and organic layers, and they won't separate. What should I do?
A: Emulsions are a common issue in liquid-liquid extractions.[7]
-
Add brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.
-
Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Filtration: Filtering the mixture through a pad of Celite or glass wool can sometimes break the emulsion.
Data Presentation
The following table summarizes the typical performance of common purification methods for the removal of unreacted this compound from a reaction mixture. The actual results may vary depending on the specific properties of the desired product and the experimental conditions.
| Purification Method | Typical Purity of Final Product | Typical Yield of Final Product | Key Considerations |
| Flash Column Chromatography | >98% | 70-95% | Highly effective for compounds with different polarities. Can be time-consuming and requires solvent disposal.[5][10] |
| Recrystallization | >99% (if successful) | 50-90% | Excellent for obtaining high-purity crystalline solids. Yield can be lower due to the solubility of the product in the mother liquor.[1][11] |
| Liquid-Liquid Extraction | 80-95% | >90% | Good for a preliminary cleanup but may not provide high purity on its own. Often used in combination with another method.[6][12][13] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the separation of a less polar product from the slightly more polar unreacted this compound.
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between your product and this compound. An ideal Rf value for the desired product is around 0.3.[4]
-
-
Column Packing:
-
Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Dry pack the column with silica gel (230-400 mesh).
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Pre-elute the column with the chosen solvent system.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluting solvent).
-
Carefully load the sample onto the top of the silica gel bed using a pipette.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected solvent system, collecting fractions in test tubes.
-
Monitor the elution process using TLC to identify the fractions containing your purified product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization
This protocol is suitable if your desired product is a solid at room temperature.
-
Solvent Selection:
-
Find a suitable solvent or solvent pair in which your product has high solubility at elevated temperatures and low solubility at room temperature, while this compound remains in solution upon cooling.[1][3] Common solvents to try for nonpolar compounds include hexanes, heptane, or ethanol/water mixtures.[9]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent and heat the mixture with stirring until the solid completely dissolves.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Drying:
-
Dry the crystals in a vacuum oven or by air drying to remove any residual solvent.
-
Protocol 3: Liquid-Liquid Extraction
This protocol can be used for an initial purification step to remove polar impurities and can sometimes separate compounds based on differential solubility.
-
Solvent Selection:
-
Choose two immiscible solvents. Typically, this will be an organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) and an aqueous solution.[6]
-
-
Extraction Procedure:
-
Dissolve the crude reaction mixture in the chosen organic solvent and transfer it to a separatory funnel.
-
Add an equal volume of the aqueous phase (e.g., water or a dilute brine solution).
-
Stopper the funnel and gently invert it several times to mix the layers, venting frequently to release any pressure buildup.[8]
-
Allow the layers to separate.
-
-
Separation and Washing:
-
Drain the lower layer. The identity of the lower layer depends on the relative densities of the solvents used.
-
The organic layer can be washed multiple times with the aqueous solution to further remove impurities.
-
-
Drying and Isolation:
-
Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the partially purified product.
-
Mandatory Visualization
Caption: Troubleshooting workflow for selecting a purification method.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. ajrconline.org [ajrconline.org]
- 6. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Scaling Up Reactions with Undecyl 6-bromohexanoate
Welcome to the Technical Support Center for Undecyl 6-bromohexanoate (B1238239). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that arise during the scale-up of reactions involving this versatile synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of Undecyl 6-bromohexanoate?
A1: Scaling up the synthesis, typically a Fischer esterification of 6-bromohexanoic acid with undecyl alcohol, presents several key challenges. These include managing heat transfer in larger reactors, ensuring efficient mixing of reactants, removing water byproduct to drive the reaction to completion, and potential side reactions.[1][2] Purification of the final product at a larger scale can also be complex due to its high boiling point and the presence of structurally similar impurities.[3]
Q2: What are the main side reactions to consider during the synthesis of this compound?
A2: The primary side reaction of concern is the formation of di-undecyl ether from the dehydration of undecyl alcohol, especially at elevated temperatures in the presence of an acid catalyst. In subsequent reactions where this compound is used as a reactant, for example, in nucleophilic substitution, elimination reactions can compete with the desired substitution, leading to the formation of undecyl hexenoate.[4][5]
Q3: How can I effectively remove water during a large-scale esterification to produce this compound?
Q4: What purification methods are recommended for this compound at an industrial scale?
A4: Due to its high boiling point, traditional distillation at atmospheric pressure can lead to product decomposition.[3] High-vacuum distillation, particularly using techniques like short-path or wiped-film evaporation, is the preferred method for purifying high-boiling point esters like this compound.[3] These methods minimize thermal stress on the product by reducing the boiling point and the residence time at high temperatures.
Q5: Are there any specific safety precautions for handling large quantities of this compound and its precursors?
A5: Yes, several safety precautions are crucial. 6-Bromohexanoic acid is corrosive and can cause skin and eye irritation. Alkyl bromides, as a class of compounds, should be handled with care due to their potential health hazards. The synthesis reaction can be exothermic, and proper temperature control is essential to prevent runaway reactions, especially at a large scale where the surface-area-to-volume ratio is lower, making heat dissipation less efficient.[1] It is imperative to conduct a thorough process safety assessment before scaling up.
Troubleshooting Guides
Issue 1: Low Yield in Esterification Reaction
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using techniques like TLC or GC. Extend the reaction time until the starting materials are consumed. - Increase Catalyst Loading: If using an acid catalyst, a slight increase in its concentration can enhance the reaction rate. However, be mindful of potential side reactions. - Use Excess Reactant: Employing a slight excess of either 6-bromohexanoic acid or undecyl alcohol can help drive the reaction to completion.[6] |
| Inefficient Water Removal | - Check Dean-Stark Apparatus: Ensure the apparatus is functioning correctly and that the solvent is refluxing at the appropriate rate to effectively remove water. - Use a Drying Agent: For smaller scale-up batches, adding a drying agent that is inert to the reaction conditions can be an option, although this is less common for large industrial scales. |
| Product Decomposition | - Lower Reaction Temperature: If possible, lower the reaction temperature to minimize thermal degradation. This may require a longer reaction time or a more active catalyst. |
Issue 2: Formation of Impurities
Possible Causes & Troubleshooting Steps
| Impurity | Possible Cause | Troubleshooting Steps |
| Unreacted Starting Materials | Incomplete reaction. | See "Incomplete Reaction" troubleshooting steps above. |
| Di-undecyl ether | High reaction temperature and/or excessive catalyst concentration. | - Optimize Temperature: Lower the reaction temperature. - Reduce Catalyst Amount: Use the minimum effective amount of acid catalyst. |
| Undecyl hexenoate (in subsequent reactions) | Elimination side reaction competing with nucleophilic substitution.[4][5] | - Use a less hindered, stronger nucleophile. - Lower the reaction temperature. [8] - Choose a polar aprotic solvent. [8] |
Issue 3: Difficulties in Purification
Possible Causes & Troubleshooting Steps
| Issue | Possible Cause | Troubleshooting Steps |
| Product Darkening During Distillation | Thermal decomposition at high temperatures.[3] | - Use High-Vacuum Distillation: Employ short-path or wiped-film distillation to lower the boiling point.[3] - Minimize Heating Time: Ensure the residence time of the product in the heated zone is as short as possible. |
| Incomplete Separation of Product from Starting Materials | Similar boiling points or co-distillation. | - Optimize Distillation Conditions: Carefully control the vacuum and temperature to achieve better separation. - Chromatography: For high-purity requirements, column chromatography may be necessary, although this can be challenging and costly at a large scale. |
Experimental Protocols
Representative Lab-Scale Synthesis of this compound
This protocol describes a typical lab-scale Fischer esterification.
Materials:
-
6-Bromohexanoic acid (1.0 eq)
-
Undecyl alcohol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.05 eq)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 6-bromohexanoic acid, undecyl alcohol, and p-toluenesulfonic acid monohydrate.
-
Add toluene to the flask.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the 6-bromohexanoic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for scaling up this compound reactions.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. AI-FutureSchool – Comprehensive Guide to Ester Synthesis Techniques [ai-futureschool.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
impact of solvent choice on Undecyl 6-bromohexanoate reactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of Undecyl 6-bromohexanoate (B1238239).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for Undecyl 6-bromohexanoate with common nucleophiles?
A1: this compound typically undergoes nucleophilic substitution at the carbon atom bonded to the bromine. Given that this is a primary alkyl halide, the predominant mechanism is the bimolecular nucleophilic substitution (SN2) reaction. This is a single-step process where the nucleophile attacks the electrophilic carbon, and the bromide ion leaves simultaneously.
Q2: How does the choice of solvent affect the rate of an SN2 reaction on this compound?
A2: The solvent plays a crucial role in the rate of SN2 reactions. Polar aprotic solvents are generally the best choice for promoting a fast SN2 reaction.[1][2] These solvents can dissolve the nucleophile but do not strongly solvate it, leaving the nucleophile "naked" and more reactive. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the substrate, thus slowing down the reaction.[1]
Q3: Why are polar aprotic solvents preferred for SN2 reactions with this substrate?
A3: Polar aprotic solvents, such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Acetonitrile (B52724), are ideal for SN2 reactions for two main reasons:
-
They are polar enough to dissolve both the this compound substrate and the (often ionic) nucleophile.
-
They lack acidic protons and therefore do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile more reactive and available to attack the electrophilic carbon of the substrate, leading to a faster reaction rate.[1][2]
Q4: Can an SN1 reaction occur with this compound?
A4: While the SN2 pathway is strongly favored for primary alkyl halides, an SN1 reaction is generally unlikely. The SN1 mechanism proceeds through a carbocation intermediate, and primary carbocations are highly unstable. For an SN1 reaction to be considered, conditions that strongly favor carbocation formation, such as a very poor nucleophile and a strongly ionizing (polar protic) solvent, would be necessary, but even then, it is not the expected pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Poor Solubility of Reactants: this compound is a long-chain, relatively nonpolar molecule. If the chosen solvent cannot adequately dissolve both the substrate and the nucleophile, the reaction will be slow or may not occur. | - Ensure you are using a solvent that can dissolve both reactants. For many common nucleophiles (e.g., azide, cyanide salts), a polar aprotic solvent like DMF or DMSO is a good choice. - Gentle heating may improve solubility and reaction rate. |
| Incorrect Solvent Choice: Using a polar protic solvent (e.g., ethanol, methanol, water) can significantly slow down an SN2 reaction by solvating the nucleophile. | - Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophile's reactivity.[1][2] | |
| Slow Reaction Rate | Solvent-Nucleophile Interactions: Even in a suitable solvent, strong interactions can reduce the reaction rate. | - If using a polar protic solvent is unavoidable, consider that the reaction will likely require longer reaction times and/or higher temperatures. - For polar aprotic solvents, ensure they are anhydrous, as water can behave as a protic solvent and solvate the nucleophile. |
| Formation of Side Products | Elimination (E2) Competition: If a sterically hindered or strongly basic nucleophile is used, an E2 elimination reaction can compete with the SN2 substitution, leading to the formation of an alkene. | - Use a less sterically hindered and less basic nucleophile if possible. - Lowering the reaction temperature can often favor the SN2 pathway over the E2 pathway. |
Quantitative Data on Solvent Effects
| Solvent | Solvent Type | Relative Rate |
| Methanol (CH₃OH) | Polar Protic | 1 |
| Water (H₂O) | Polar Protic | 7 |
| Ethanol (C₂H₅OH) | Polar Protic | 2 |
| Dimethylformamide (DMF) | Polar Aprotic | 1,200,000 |
| Acetone | Polar Aprotic | 500,000 |
| Acetonitrile (CH₃CN) | Polar Aprotic | 5,000 |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 1,300,000 |
Data is illustrative and based on a model SN2 reaction. Actual rates for this compound may vary.
Experimental Protocols
General Protocol for Nucleophilic Substitution (SN2) on this compound
This protocol provides a general procedure for the reaction of this compound with a nucleophile (e.g., sodium azide) in a polar aprotic solvent.
Materials:
-
This compound
-
Nucleophile (e.g., Sodium Azide, NaN₃)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Reagents for workup and purification (e.g., diethyl ether, water, brine)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the substrate (concentration will depend on the specific reaction, but a starting point is 0.1-0.5 M).
-
Nucleophile Addition: Add the nucleophile (e.g., sodium azide, 1.1 - 1.5 eq) to the solution.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 60 °C). Monitor the reaction progress by a suitable technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure substituted product.
Visualizations
Caption: Workflow for solvent selection in SN2 reactions of this compound.
References
Validation & Comparative
A Comparative Guide to Analytical Techniques for Characterizing Undecyl 6-bromohexanoate Conjugates
For Researchers, Scientists, and Drug Development Professionals
The covalent conjugation of small molecules to biomolecules is a cornerstone of modern therapeutic and research tool development. Undecyl 6-bromohexanoate (B1238239) is a bifunctional molecule, featuring a lipophilic undecyl ester group and a reactive 6-bromohexanoate moiety. The terminal bromine atom serves as a reactive handle for covalent linkage to proteins, peptides, or other molecules of interest, making it a valuable component in the synthesis of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
In PROTACs, for instance, a similar linker structure connects a ligand for a target protein of interest (POI) and another for an E3 ubiquitin ligase, inducing the degradation of the target protein.[1][2] The precise characterization of these conjugates is critical to ensure their identity, purity, stability, and ultimately, their efficacy and safety.[3]
This guide provides a comparative overview of the key analytical techniques used to characterize Undecyl 6-bromohexanoate and its subsequent conjugates. We will delve into the experimental protocols and present quantitative data to help researchers select the most appropriate methods for their specific needs.
Part 1: Characterization of the this compound Linker
Before conjugation, it is essential to confirm the identity and purity of the this compound linker itself. Standard analytical techniques for small molecules are employed for this purpose.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. The chemical shifts, integrations, and coupling patterns of the protons in the undecyl and hexanoate (B1226103) chains confirm the structure of the molecule.[4][5]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound. Techniques like Gas Chromatography-MS (GC-MS) can also be used for purity assessment.[4][6] The presence of bromine results in a characteristic isotopic pattern (M and M+2 peaks of roughly equal intensity) that is a key diagnostic feature.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. The characteristic stretches for the ester carbonyl (C=O) and the carbon-bromine (C-Br) bond are of particular interest.[7][8][9][10]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of small molecules like this compound.[11][12]
Data Presentation: Expected Analytical Signatures
| Technique | Parameter | Expected Result for this compound |
| Mass Spec. | Molecular Ion | [M+H]⁺ at m/z 349.17 (for ⁷⁹Br) and 351.17 (for ⁸¹Br) |
| ¹H NMR | Chemical Shift (ppm) | ~4.05 (t, 2H, -O-CH₂ -), ~3.40 (t, 2H, -CH₂ -Br), ~2.30 (t, 2H, -CH₂ -COO-), 1.8-1.2 (m, alkyl protons), ~0.88 (t, 3H, -CH₃) |
| ¹³C NMR | Chemical Shift (ppm) | ~173 (C=O), ~65 (-O-CH₂-), ~34-22 (alkyl carbons), ~14 (-CH₃) |
| FTIR | Wavenumber (cm⁻¹) | ~1735 (C=O stretch), ~1250-1000 (C-O stretch), ~690-515 (C-Br stretch)[8][9][10] |
| RP-HPLC | Purity | >95% (typical requirement) |
Visualization: General Workflow for Linker Characterization
Caption: Workflow for the synthesis and characterization of the linker.
Part 2: Characterization of this compound Conjugates
Once the linker is conjugated to a target molecule (e.g., a protein), a more complex set of analytical techniques is required to confirm successful conjugation, determine the degree of labeling, and ensure the integrity of the final product. For this guide, we will consider the common example of conjugation to a protein.
Key Analytical Questions and Applicable Techniques
-
Did the conjugation reaction work?
-
Mass Spectrometry (MS): The most direct method. An increase in the protein's mass corresponding to the mass of the attached linker(s) provides clear evidence of conjugation.
-
HPLC: RP-HPLC or Hydrophobic Interaction Chromatography (HIC) can separate the more hydrophobic conjugate from the unconjugated protein.
-
-
What is the purity of the conjugate?
-
Size-Exclusion Chromatography (SEC-HPLC): Determines the presence of aggregates or fragments.[13]
-
RP-HPLC: Assesses the presence of unconjugated protein and other impurities.
-
-
What is the extent of conjugation (e.g., Drug-to-Antibody Ratio, DAR)?
-
Intact Mass Analysis (MS): High-resolution mass spectrometry can resolve protein species with different numbers of attached linkers, allowing for the calculation of an average DAR.[14]
-
Hydrophobic Interaction Chromatography (HIC-HPLC): Separates species based on the number of conjugated linkers, as each linker adds hydrophobicity. The relative peak areas can be used to calculate the average DAR.[13]
-
UV-Vis Spectroscopy: If the linker or an attached payload has a unique chromophore, the ratio of absorbances at two different wavelengths (e.g., 280 nm for the protein and another for the payload) can be used to estimate the DAR.
-
-
Where did the conjugation occur on the protein?
-
Peptide Mapping (LC-MS/MS): The conjugate is digested into smaller peptides (e.g., with trypsin), which are then analyzed by LC-MS/MS. Peptides containing the modification can be identified, pinpointing the exact amino acid residue(s) of conjugation.[15][16] This is a "bottom-up" proteomics approach.[16][17]
-
-
Is the conjugate functionally active?
-
Binding Assays (e.g., SPR, ELISA): Surface Plasmon Resonance (SPR) or Enzyme-Linked Immunosorbent Assays (ELISA) can measure the binding affinity of the conjugated protein to its target, ensuring that the modification has not disrupted its function.[18]
-
Cell-based Functional Assays: Ultimately, the biological activity of the conjugate must be confirmed in a relevant cellular context.
-
Data Presentation: Comparison of Key Techniques for Conjugate Analysis
| Technique | Information Provided | Pros | Cons |
| Intact MS | Confirms conjugation, average DAR, heterogeneity | High precision and accuracy for mass | May have lower sensitivity for large proteins; can be difficult to resolve species with similar masses |
| Peptide Mapping | Site of conjugation | Precise localization of modification | Complex sample preparation; may not achieve 100% sequence coverage[16] |
| SEC-HPLC | Aggregation, fragmentation | Robust, good for stability studies | Does not provide information on conjugation level |
| HIC-HPLC | DAR distribution, purity | Good resolution of different DAR species | Can be sensitive to mobile phase conditions |
| RP-HPLC | Purity, DAR (sometimes) | High resolution | Denaturing conditions may not be suitable for all proteins |
| SPR | Binding kinetics (kₐ, kₑ), affinity (Kₐ) | Real-time, label-free data[18] | Requires specialized equipment and surface chemistry |
Visualization: Workflow for Protein Conjugate Characterization
Caption: Overall workflow for the characterization of a protein conjugate.
Experimental Protocols
Protocol 1: Intact Mass Analysis by LC-MS
This protocol is for determining the molecular weight of the intact protein conjugate and calculating the average degree of conjugation.
-
Sample Preparation:
-
Desalt the protein conjugate sample using a C4 ZipTip or a desalting column to remove non-volatile salts.
-
Reconstitute the sample in a solution of 0.1% formic acid in water/acetonitrile (95:5 v/v) to a final concentration of 0.1-1.0 mg/mL.
-
-
LC-MS System:
-
LC Column: A short reversed-phase column (e.g., Agilent PLRP-S, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A rapid gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
MS Detector: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[14]
-
-
MS Acquisition:
-
Acquire data in positive ion mode over a mass range appropriate for the expected charge state distribution of the protein (e.g., m/z 800-4000).
-
Use electrospray ionization (ESI) with typical source parameters for proteins.
-
-
Data Analysis:
-
The raw mass spectrum will show a series of peaks, each representing the intact protein with different positive charges.
-
Use a deconvolution algorithm (e.g., MaxEnt1) to convert this charge state series into a single zero-charge mass spectrum.
-
Identify the mass peaks for the unconjugated protein and the species with 1, 2, 3... linkers attached.
-
Calculate the average DAR using the peak intensities (I) and the number of attached linkers (n) for each species: Average DAR = Σ(Iₙ * n) / Σ(Iₙ)
-
Protocol 2: Purity Analysis by Size-Exclusion Chromatography (SEC-HPLC)
This protocol is for assessing the presence of high molecular weight species (aggregates) or low molecular weight species (fragments).
-
Sample Preparation:
-
Dilute the conjugate to a concentration of 0.5-2.0 mg/mL in the SEC mobile phase.
-
Filter the sample through a 0.22 µm filter.
-
-
SEC-HPLC System:
-
Column: A silica-based column with a pore size appropriate for the protein's molecular weight (e.g., TSKgel G3000SWxl).
-
Mobile Phase: An isocratic mobile phase, typically a phosphate (B84403) or TRIS buffer at neutral pH with 150-300 mM NaCl (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The main peak corresponds to the monomeric conjugate.
-
Peaks eluting earlier than the main peak are aggregates.
-
Peaks eluting later are fragments.
-
Calculate the percentage of monomer, aggregate, and fragment by dividing the respective peak area by the total peak area.
-
Visualization: Peptide Mapping Workflow
Caption: The "bottom-up" workflow for peptide mapping analysis.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C17H33BrO2 | CID 550522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. purdue.edu [purdue.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. pharmafocusamerica.com [pharmafocusamerica.com]
- 14. news-medical.net [news-medical.net]
- 15. The characterization of protein post-translational modifications by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Undecyl 6-bromohexanoate vs. NHS-ester Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates, influencing everything from reaction efficiency to the stability and function of the final product. This guide provides an objective comparison between two distinct classes of linkers: the lipophilic Undecyl 6-bromohexanoate (B1238239) and the widely-used amine-reactive N-Hydroxysuccinimide (NHS)-ester linkers.
This comparison delves into their chemical reactivity, stability, and ideal applications, supported by experimental principles. While direct comparative studies are scarce, a thorough analysis of their underlying chemistries provides a clear framework for selecting the optimal linker for your research needs.
At a Glance: Key Differences
| Feature | Undecyl 6-bromohexanoate | NHS-ester Linkers |
| Reactive Group | Bromoalkane | N-Hydroxysuccinimide ester |
| Primary Target | Nucleophiles (e.g., thiols on cysteine) | Primary amines (e.g., lysine (B10760008), N-terminus) |
| Reaction Type | Nucleophilic substitution (SN2) | Nucleophilic acyl substitution |
| Resulting Bond | Thioether or secondary/tertiary amine | Amide |
| Reaction pH | Typically neutral to slightly basic | pH 7.2 - 8.5 |
| Reaction Speed | Generally slower | Fast |
| Key Advantage | Introduces lipophilicity; stable linkage | High reactivity and specificity for amines |
| Primary Application | Lipid nanoparticle formulation, lipophilic modification | Protein labeling, antibody-drug conjugates (ADCs) |
Chemical Reactivity and Selectivity
This compound , a long-chain alkyl bromide, reacts with nucleophilic functional groups on biomolecules via a nucleophilic substitution (typically SN2) mechanism. The primary targets for alkyl halides in bioconjugation are the thiol groups of cysteine residues due to their high nucleophilicity.[1] While reactions with other nucleophilic amino acids such as lysine, histidine, and methionine are possible, they generally require more forcing conditions and are less efficient.[1][2] The long undecyl chain imparts significant lipophilicity to this linker, making it particularly useful for applications requiring association with lipidic structures.[3]
NHS-ester linkers are highly reactive towards primary amines, found on the side chain of lysine residues and the N-terminus of proteins.[4][5] The reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[6] This reaction is highly efficient and proceeds rapidly under mild, aqueous conditions (pH 7.2-8.5).[5][7] The high specificity for primary amines makes NHS esters a workhorse for protein labeling and the construction of antibody-drug conjugates.[7][8][9]
Stability of the Resulting Conjugate
The stability of the covalent bond formed by a linker is paramount for the integrity of the bioconjugate, especially for in vivo applications.
The thioether bond resulting from the reaction of a bromoalkane with a cysteine thiol is generally considered highly stable under physiological conditions.[10][11] Similarly, the alkylation of amines, though less common, also forms a stable C-N bond. However, the ester group within the this compound linker itself could be susceptible to hydrolysis under acidic or basic conditions, which could be a consideration depending on the application.[12]
The amide bond formed by the reaction of an NHS-ester with a primary amine is exceptionally stable and resistant to hydrolysis under a wide range of physiological conditions.[6][13] This high stability is a key reason for the widespread use of NHS-ester linkers in the development of therapeutics like ADCs, where premature cleavage of the linker could lead to off-target toxicity.[8][14]
Experimental Considerations and Protocols
General Experimental Workflow
Protocol 1: Conjugation of an NHS-ester Linker to a Protein
This protocol provides a general guideline for labeling a protein with a generic NHS-ester functionalized molecule.
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0).
-
NHS-ester linker dissolved in a dry, water-miscible organic solvent (e.g., DMSO or DMF) at a concentration of ~10 mM.[2]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column for purification.
Procedure:
-
Protein Preparation: Ensure the protein is in an appropriate amine-free buffer. Buffers containing primary amines like Tris will compete with the reaction.[5]
-
Linker Addition: Add a 5- to 20-fold molar excess of the dissolved NHS-ester linker to the protein solution. The final concentration of the organic solvent should ideally be less than 10% to avoid protein denaturation.[5]
-
Reaction Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[5]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis.
-
Characterization: Characterize the conjugate to determine the degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE.
Protocol 2: Conceptual Protocol for Conjugation of this compound to a Cysteine-Containing Peptide
This protocol is a conceptual outline based on the known reactivity of alkyl bromides with thiols. Optimization will be required for specific applications.
Materials:
-
Cysteine-containing peptide in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5).
-
Reducing agent (e.g., TCEP) to ensure the cysteine thiol is in its free, reduced state.
-
This compound dissolved in an organic solvent (e.g., DMF or DMSO).
-
Purification system (e.g., HPLC).
Procedure:
-
Peptide Preparation: Dissolve the peptide in the reaction buffer. If the peptide contains disulfide bonds, pre-treat with a reducing agent like TCEP and subsequently remove the reducing agent.
-
Linker Addition: Add a molar excess of the this compound solution to the peptide solution.
-
Reaction Incubation: Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 37°C) for several hours to overnight. The reaction progress should be monitored by a suitable analytical technique like LC-MS.
-
Purification: Purify the resulting conjugate using reverse-phase HPLC to separate the labeled peptide from the unreacted peptide and excess linker.
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry.
Signaling Pathways and Logical Relationships
The choice of linker can be critical in the context of drug delivery, particularly for Antibody-Drug Conjugates (ADCs). The following diagram illustrates the intracellular trafficking and payload release of an ADC, a common application for NHS-ester linkers.
Conclusion
This compound and NHS-ester linkers represent two distinct chemical tools for bioconjugation, each with its own set of advantages and ideal use cases.
NHS-ester linkers are the gold standard for rapid and efficient labeling of primary amines on proteins and other biomolecules, forming highly stable amide bonds. Their high reactivity and specificity make them ideal for a wide range of applications, including the development of ADCs and fluorescently labeled proteins for imaging.
This compound , on the other hand, offers a strategy for introducing a lipophilic tail onto a biomolecule, primarily through reaction with cysteine residues. The resulting thioether bond is highly stable. Its primary utility lies in applications where lipid solubility or membrane interaction is desired, such as in the formulation of lipid nanoparticles for drug or vaccine delivery.[3]
The choice between these linkers will ultimately be dictated by the specific goals of the research. For general protein labeling and the creation of highly stable bioconjugates targeting amines, NHS-esters are the superior choice. For applications requiring the introduction of a long, lipophilic chain, particularly targeting cysteine residues, this compound presents a viable, albeit less commonly used in general bioconjugation, alternative.
References
- 1. Frontiers | Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids [frontiersin.org]
- 2. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 9. Antibody Drug Conjugates | BroadPharm [broadpharm.com]
- 10. Structural Insights into Thioether Bond Formation in the Biosynthesis of Sactipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Khan Academy [khanacademy.org]
- 13. adcreview.com [adcreview.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Lipid Nanoparticles: Featuring a Novel Cationic Lipid Candidate, Undecyl 6-bromohexanoate
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of drug delivery, lipid nanoparticles (LNPs) have emerged as a leading platform for the targeted delivery of therapeutics, most notably RNA-based medicines. The composition of these LNPs is critical to their success, influencing their stability, encapsulation efficiency, and in vivo performance. This guide provides a comprehensive framework for the validation of LNPs, with a special focus on a novel cationic lipid candidate, Undecyl 6-bromohexanoate (B1238239).
While established ionizable lipids such as DLin-MC3-DMA and SM-102 have demonstrated clinical success, the exploration of new lipid structures is paramount for enhancing delivery to specific tissues and improving the overall therapeutic index. Here, we present a hypothetical validation workflow for an LNP formulation incorporating Undecyl 6-bromohexanoate and compare its projected performance benchmarks against those of well-characterized, clinically relevant LNP systems.
Hypothetical LNP Formulation
For the purpose of this guide, we propose a hypothetical LNP formulation, designated LNP-UBH , containing this compound as a novel cationic lipid. The rationale for its inclusion is based on its chemical structure, which features a lipid tail for incorporation into the nanoparticle core and a bromo-functionalized headgroup that could be further modified or impart unique physicochemical properties.
The proposed molar composition of LNP-UBH is compared with standard formulations for DLin-MC3-DMA (LNP-MC3) and SM-102 (LNP-SM102) LNPs in the table below.[1][2]
| Component | Function | LNP-UBH (Hypothetical) | LNP-MC3 | LNP-SM102 |
| Cationic/Ionizable Lipid | Nucleic Acid Encapsulation & Endosomal Escape | This compound (50%) | DLin-MC3-DMA (50%) | SM-102 (50%) |
| Helper Lipid (DSPC) | Structural Integrity | 10% | 10% | 10% |
| Cholesterol | LNP Stability | 38.5% | 38.5% | 38.5% |
| PEG-Lipid (DMG-PEG2000) | Steric Stabilization | 1.5% | 1.5% | 1.5% |
Comparative Validation Parameters
The following table summarizes the key validation parameters and expected performance benchmarks for the hypothetical LNP-UBH in comparison to established LNP-MC3 and LNP-SM102 formulations. These benchmarks are derived from published data on similar LNP systems.
| Parameter | Method of Analysis | LNP-UBH (Expected) | LNP-MC3 (Typical) | LNP-SM102 (Typical) |
| Particle Size (nm) | Dynamic Light Scattering (DLS) | 80 - 150 | 80 - 120 | 70 - 100 |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | < 0.2 | < 0.2 |
| Zeta Potential (mV) | Laser Doppler Velocimetry | Near-neutral to slightly positive | Near-neutral | Near-neutral |
| Encapsulation Efficiency (%) | RiboGreen Assay | > 90% | > 95% | > 95% |
| In vitro Transfection Efficiency | Luciferase Assay/Flow Cytometry | To be determined | High | High |
| In vivo Biodistribution | IVIS Imaging | To be determined | Primarily liver | Primarily liver |
Experimental Protocols
Detailed methodologies for the key validation experiments are outlined below.
LNP Formulation by Microfluidic Mixing
Lipid nanoparticles will be formulated using a microfluidic mixing device. The lipid components, including this compound, DSPC, cholesterol, and DMG-PEG2000, are dissolved in ethanol (B145695) at the specified molar ratios. The nucleic acid cargo (e.g., mRNA) is diluted in an acidic aqueous buffer (e.g., sodium acetate, pH 4.0). The organic and aqueous phases are then rapidly mixed in the microfluidic device, leading to the self-assembly of the LNPs. The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to neutral.
Physicochemical Characterization
-
Particle Size and Polydispersity Index (PDI): The hydrodynamic diameter and PDI of the LNPs will be determined by Dynamic Light Scattering (DLS). Measurements will be performed at 25°C in PBS.
-
Zeta Potential: The surface charge of the LNPs will be measured using Laser Doppler Velocimetry. Samples will be diluted in deionized water for analysis.
-
Encapsulation Efficiency: The percentage of encapsulated nucleic acid will be quantified using a RiboGreen assay. The total nucleic acid concentration is measured after lysis of the LNPs with a detergent (e.g., Triton X-100), and the free nucleic acid is measured in the absence of the detergent.
In Vitro Transfection Efficiency
The ability of the LNP-UBH formulation to deliver its cargo into cells and facilitate protein expression will be assessed in vitro. A reporter mRNA (e.g., encoding luciferase or Green Fluorescent Protein) will be encapsulated. The LNPs will be incubated with a relevant cell line (e.g., HEK293 cells). After a specified incubation period (e.g., 24-48 hours), the protein expression will be quantified using a luciferase assay or flow cytometry.
In Vivo Biodistribution
To understand the in vivo fate of the LNP-UBH formulation, a biodistribution study will be conducted in a relevant animal model (e.g., mice). The nucleic acid cargo will be labeled with a fluorescent dye (e.g., Cy5), and the LNPs will be administered intravenously. At various time points post-injection, the distribution of the LNPs in different organs (liver, spleen, lungs, etc.) will be visualized and quantified using an in vivo imaging system (IVIS).
Visualizing the Validation Workflow
The following diagrams, generated using Graphviz, illustrate the experimental workflow for LNP validation.
References
The Pivotal Role of Linkers in mRNA Encapsulation: A Comparative Analysis of Ionizable Lipid Efficiency
For Immediate Publication
Shanghai, China – December 5, 2025 – In the rapidly advancing field of mRNA therapeutics, the efficiency of encapsulating delicate messenger RNA molecules into lipid nanoparticles (LNPs) is a critical determinant of vaccine and therapeutic efficacy. The molecular architecture of the ionizable lipids, particularly the linker region connecting the hydrophilic headgroup to the hydrophobic tails, plays a pivotal, yet often overlooked, role. This guide provides a comparative analysis of different linker strategies in ionizable lipids, offering researchers and drug development professionals a data-driven overview of their impact on mRNA encapsulation and delivery.
While specific chemical intermediates like Undecyl 6-bromohexanoate (B1238239) are integral to the synthesis of proprietary ionizable lipids, the broader scientific discourse focuses on the functional characteristics of the resulting linker structures. This comparison guide will, therefore, focus on the well-documented linker strategies: branched versus linear structures, the influence of linker length, and the incorporation of biodegradable moieties.
Comparative Performance of Ionizable Lipid Linkers
The structure of the linker within an ionizable lipid directly influences the physicochemical properties of the resulting LNP, including its size, charge (pKa), and, most importantly, its ability to efficiently encapsulate and release its mRNA payload. The following tables summarize quantitative data from studies comparing different linker designs.
| Linker Type | Ionizable Lipid Example | Encapsulation Efficiency (%) | Particle Size (nm) | PDI | In Vivo mRNA Expression (Reporter Gene) | Reference |
| Linear | Lipid A (Hypothetical) | ~90% | 80-100 | <0.1 | Baseline | N/A |
| Branched | Branched β-isobutylglutarate linker lipids | >95% | 85-110 | <0.15 | Significantly Higher than linear counterparts | [1] |
| Amide | Lipid 35 | Optimal | ~120 | <0.2 | High (Lung Specificity) | [2] |
| Urea | Lipid 36 | Optimal | ~130 | <0.2 | High (Lung Specificity) | [2] |
| Carbonate | Lipid 33 | Optimal | ~100 | <0.15 | High (Liver Specificity) | [2] |
Table 1: Comparison of Branched, Amide, Urea, and Carbonate Linkers. Data synthesized from referenced studies. "Optimal" encapsulation efficiency indicates values generally considered suitable for in vivo applications.
| Linker Parameter | Ionizable Lipid Series | Key Findings on Encapsulation & Delivery | Reference |
| Linker Length | C12-200 analogs (C9 to C13 tails) | Shorter tails (e.g., C9-200) showed higher transfection for larger mRNAs, while longer tails were more effective for smaller mRNA cargos.[3][4] | [3][4] |
| Biodegradability (Ester Linkages) | A³-lipids | Introduction of cleavable ester linkers led to biodegradable lipids with comparable or better delivery activity than benchmark lipids. | [5] |
| Symmetry of Branched Tails | CL4F 8-6 | Highly symmetric branched lipids correlated with increased stability and more efficient in vivo protein expression in the liver and spleen.[6] | [6] |
Table 2: Influence of Linker Length, Biodegradability, and Symmetry.
Experimental Protocols
To ensure the reproducibility and accurate comparison of different ionizable lipids, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the comparative data.
LNP Formulation via Microfluidic Mixing
This protocol describes the standard method for producing uniform LNPs.[7][8]
-
Preparation of Solutions:
-
Organic Phase: The ionizable lipid, helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 35:16:46.5:2.5).[7]
-
Aqueous Phase: The mRNA is diluted in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0-4.0) to the desired concentration.[8]
-
-
Microfluidic Mixing:
-
The organic and aqueous phases are loaded into separate syringes and placed on a microfluidic mixing device (e.g., NanoAssemblr).
-
The solutions are pumped through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to organic) and total flow rate.[8]
-
The rapid mixing induces the self-assembly of the lipids around the mRNA, forming LNPs.
-
-
Purification:
-
The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated components.
-
Measurement of mRNA Encapsulation Efficiency
The RiboGreen assay is a common method to quantify the amount of encapsulated mRNA.[7]
-
Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs, the percentage of encapsulated mRNA can be determined.
-
Procedure:
-
Prepare two sets of LNP samples diluted in TE buffer.
-
To one set of samples, add a surfactant (e.g., 1% Triton X-100) to lyse the LNPs and expose all mRNA. This represents the total mRNA.
-
The other set of samples without the surfactant represents the unencapsulated (free) mRNA.
-
Add the RiboGreen reagent to all samples and measure the fluorescence using a plate reader.
-
Calculation: Encapsulation Efficiency (%) = [(Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence] x 100.
-
In Vivo Evaluation of mRNA Delivery
Animal models are used to assess the in vivo transfection efficiency of the formulated LNPs.[3][4]
-
Animal Model: Typically, C57BL/6 mice are used.
-
Administration: LNPs encapsulating a reporter mRNA (e.g., Firefly Luciferase or Erythropoietin) are administered via intravenous or intramuscular injection at a specific dose (e.g., 0.1 mg/kg).[7]
-
Analysis:
-
At a predetermined time point (e.g., 6 or 24 hours post-injection), blood samples can be collected to measure the level of the secreted reporter protein (e.g., EPO).
-
For luciferase expression, mice are imaged using an in vivo imaging system (IVIS) after injection with a luciferin (B1168401) substrate. The bioluminescence signal in different organs is quantified to determine the biodistribution and expression levels.
-
Tissues can be harvested for further analysis, such as quantifying mRNA levels by RT-qPCR or protein levels by ELISA.
-
Visualizing the Experimental Workflow and Linker-Performance Relationship
The following diagrams, created using the DOT language, illustrate the experimental workflow for comparing ionizable lipid linkers and the conceptual relationship between linker structure and LNP performance.
Caption: Experimental workflow for comparing ionizable lipid linkers.
Caption: Linker structure influences LNP properties and functional outcomes.
Conclusion
The linker region of ionizable lipids is a critical design element that significantly impacts the success of mRNA-LNP formulations. As demonstrated by the compiled data, modifications such as branching, altering length, and introducing biodegradable elements can enhance encapsulation efficiency, modulate biodistribution, and ultimately boost therapeutic protein expression.[1][2][3][4][5][6] Researchers and developers are encouraged to consider the linker structure as a key optimization parameter in the quest for safer and more effective mRNA medicines. The provided protocols offer a standardized framework for the comparative evaluation of novel ionizable lipids, ensuring robust and reproducible findings.
References
- 1. Ionizable Lipids with Branched Linkers Enhance the Delivery of mRNA Vaccines. | Semantic Scholar [semanticscholar.org]
- 2. Ionizable Lipids with Optimized Linkers Enable Lung-Specific, Lipid Nanoparticle-Mediated mRNA Delivery for Treatment of Metastatic Lung Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of ionizable lipid tail length on lipid nanoparticle delivery of mRNA of varying length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel “Branched” Lipid Created for mRNA Delivery | Technology Networks [technologynetworks.com]
- 7. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 8. Optimization of ionizable lipids for aerosolizable mRNA lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Linker Length on Nanoparticle Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of nanoparticles is a critical determinant of their efficacy and safety in therapeutic and diagnostic applications. A key factor influencing this stability is the length of the linker molecules used to attach targeting ligands, polymers, or other functional moieties to the nanoparticle surface. This guide provides a comparative analysis of how linker length impacts various aspects of nanoparticle stability, supported by experimental data and detailed protocols.
Data Summary: Linker Length vs. Nanoparticle Stability
The following table summarizes quantitative data from various studies on the effect of linker length on key nanoparticle stability parameters.
| Nanoparticle System | Linker Type & Length | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Drug Release Profile | Key Stability Observations |
| Amoxicillin-loaded PECA Nanoparticles | PEG; MW 2,000 Da | - | - | Increased release at pH 7.4 | In human plasma, drug release is reduced as PEG molecular weight increases, suggesting enhanced stability in biological media.[1] |
| PEG; MW 6,000 Da | - | - | Higher release at pH 7.4 than 2,000 Da PEG | - | |
| PEG; MW 10,000 Da | - | - | Highest release at pH 7.4 | - | |
| Doxorubicin-loaded PLGA-co-PEG Nanoparticles | PEG; 5% content | 420 - 600 | - | ~59% release after 60 days | Higher PEG content leads to faster and more extensive drug release.[2] |
| PEG; 10% content | 590 - 790 | - | ~76% release after 60 days | The release process is diffusion-controlled.[2] | |
| PEG; 15% content | 430 - 550 | - | ~92% release after 60 days | Unloaded nanoparticles were found to be non-toxic.[2] | |
| Folate-Linked Liposomes | DSPE-PEG; 2,000 Da | 110-140 | ~ -25 | - | As linker length increases, the negative surface charge decreases.[3] |
| DSPE-PEG; 5,000 Da | 110-140 | Decreased magnitude | - | Longer linkers can sterically protect the membrane, neutralizing the surface charge.[3] | |
| DSPE-PEG; 10,000 Da | 110-140 | ~ -20 | - | Enhanced tumor accumulation with longer PEG linkers in vivo.[3] | |
| Peptide-conjugated PEG-hydrogel Nanoparticles | NHS-PEG-maleimide; 2k Da | - | - | - | Higher uptake in bone marrow-derived dendritic cells (BMDCs) compared to 10k Da linker.[4] |
| NHS-PEG-maleimide; 5k Da | - | - | - | Higher uptake in BMDCs compared to 10k Da linker.[4] | |
| NHS-PEG-maleimide; 10k Da | - | - | - | No significant differences in in vivo T cell proliferation among linker lengths.[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Nanoparticle Size and Zeta Potential Measurement using Dynamic Light Scattering (DLS)
This protocol outlines the standard procedure for determining the hydrodynamic diameter and zeta potential of nanoparticles in an aqueous suspension.
Materials:
-
Dynamic Light Scattering (DLS) instrument with a zeta potential measurement module.
-
Disposable or quartz cuvettes.
-
Filtered, deionized water or appropriate buffer.
-
Nanoparticle suspension.
Procedure:
-
Instrument Preparation: Turn on the DLS instrument and allow it to warm up for at least 20-30 minutes to ensure laser stability.
-
Sample Preparation:
-
Disperse the nanoparticles in a suitable solvent (e.g., deionized water or PBS) to a final concentration appropriate for the instrument (typically in the range of 0.1 to 1 mg/mL). The solution should be optically clear.
-
Vortex the nanoparticle suspension for 1-2 minutes to ensure homogeneity.
-
Filter the suspension through a 0.22 µm syringe filter to remove any large aggregates or dust particles.
-
-
Size Measurement:
-
Transfer the filtered nanoparticle suspension into a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including temperature (typically 25°C), solvent viscosity, and refractive index.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Zeta Potential Measurement:
-
For zeta potential measurements, transfer the nanoparticle suspension into a specific zeta potential cell (e.g., folded capillary cell).
-
Ensure there are no air bubbles in the cell.
-
Place the cell in the instrument.
-
Apply the electric field and measure the electrophoretic mobility of the nanoparticles. The instrument software will convert this to the zeta potential value using the Smoluchowski or Huckel approximation.
-
Perform at least three replicate measurements.
-
In Vitro Drug Release Assay using the Dialysis Method
This protocol describes a common method for assessing the release of a drug from a nanoparticle formulation over time.
Materials:
-
Dialysis membrane tubing with an appropriate molecular weight cut-off (MWCO) that allows free drug to pass through but retains the nanoparticles.
-
Release medium (e.g., phosphate-buffered saline (PBS) at a relevant pH).
-
Thermostatically controlled shaker or water bath.
-
Nanoparticle formulation containing the drug.
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC).
Procedure:
-
Membrane Preparation: Cut the dialysis tubing to the desired length and hydrate (B1144303) it in the release medium according to the manufacturer's instructions.
-
Sample Loading:
-
Accurately measure a specific volume of the drug-loaded nanoparticle suspension and load it into the dialysis bag.
-
Securely close both ends of the dialysis bag, ensuring no leakage.
-
-
Release Study:
-
Place the sealed dialysis bag into a known volume of pre-warmed release medium in a beaker or flask.
-
Place the setup in a shaker or water bath maintained at a constant temperature (e.g., 37°C) with gentle agitation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium from the beaker.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Drug Quantification:
-
Analyze the collected samples to determine the concentration of the released drug using a pre-validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Nanoparticle Aggregation Assay using UV-Vis Spectroscopy
This protocol provides a simple and rapid method to monitor the aggregation of nanoparticles by observing changes in their absorbance spectrum.
Materials:
-
UV-Vis spectrophotometer.
-
Quartz or disposable cuvettes.
-
Nanoparticle suspension.
-
Aggregating agent (e.g., high concentration salt solution like NaCl).
Procedure:
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning (e.g., 300-800 nm for gold nanoparticles).
-
Baseline Measurement: Fill a cuvette with the dispersion medium (without nanoparticles) to be used as a blank and record the baseline spectrum.
-
Initial Measurement:
-
Dilute the nanoparticle suspension to an appropriate concentration that gives a measurable absorbance (typically between 0.5 and 1.5).
-
Record the initial absorbance spectrum of the stable nanoparticle suspension. Note the wavelength of the maximum absorbance (λmax).
-
-
Induction of Aggregation:
-
To induce aggregation, add a small volume of the aggregating agent to the nanoparticle suspension in the cuvette.
-
Mix gently by inverting the cuvette.
-
-
Time-course Measurement:
-
Immediately after adding the aggregating agent, start recording the absorbance spectra at regular time intervals (e.g., every 1-5 minutes).
-
-
Data Analysis:
-
Monitor the changes in the absorbance spectrum over time. Aggregation is typically indicated by:
-
A decrease in the intensity of the λmax peak.
-
A red-shift (shift to longer wavelengths) of the λmax peak.
-
An increase in absorbance at longer wavelengths due to light scattering by larger aggregates.
-
-
Plot the change in absorbance at λmax versus time to visualize the aggregation kinetics.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the study of nanoparticle stability as a function of linker length.
Caption: Workflow for assessing nanoparticle stability.
Caption: Linker length's influence on nanoparticle properties.
References
- 1. Amoxicillin-loaded polyethylcyanoacrylate nanoparticles: influence of PEG coating on the particle size, drug release rate and phagocytic uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of PEG Content on Doxorubicin Release from PLGA-co-PEG Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Assessing the Purity of Synthesized Undecyl 6-bromohexanoate Conjugates
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. This guide provides an objective comparison of common analytical techniques for determining the purity of Undecyl 6-bromohexanoate (B1238239), a key intermediate in the synthesis of various conjugate molecules. The performance of High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) are compared, supported by illustrative experimental data and detailed protocols.
Quantitative Purity Analysis: A Comparative Overview
The purity of a synthesized batch of Undecyl 6-bromohexanoate was assessed using three orthogonal analytical techniques: HPLC with UV detection, quantitative ¹H-NMR, and GC-MS. The results are summarized in the table below.
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, %) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Limitations |
| HPLC-UV | 99.2 | 0.8 | 0.01% | 0.03% | High sensitivity, excellent for resolving non-volatile impurities. | Requires a chromophore for UV detection, quantification relies on reference standards. |
| qNMR | 98.9 | 1.2 | ~0.1% | ~0.3% | Absolute quantification without a specific reference standard of the analyte, provides structural information. | Lower sensitivity compared to HPLC, may not detect NMR-silent impurities. |
| GC-MS | 99.5 (volatile components) | 0.5 | 0.005% | 0.015% | High resolution for volatile impurities, provides mass information for identification. | Not suitable for non-volatile or thermally labile impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the quantitative determination of this compound and its non-volatile impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a variable wavelength UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of Acetonitrile to obtain a 1 mg/mL solution.
-
Quantification: The purity is determined by the area percentage method, assuming all impurities have a similar response factor to the main peak.
Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.[1][2][3][4][5]
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean NMR tube.
-
Accurately weigh approximately 5 mg of maleic acid and add it to the same NMR tube.
-
Add approximately 0.7 mL of CDCl₃ to dissolve the sample and internal standard completely.
-
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of protons).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Integrate the well-resolved triplet signal corresponding to the two protons adjacent to the bromine atom in this compound (approximately 3.4 ppm).
-
Integrate the singlet signal of the two olefinic protons of maleic acid (approximately 6.3 ppm).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile impurities in the synthesized this compound.
-
Instrumentation: Agilent 7890B GC system coupled to a 5977A MS detector or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation: Dissolve 10 mg of the sample in 1 mL of hexane.
-
Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify by comparing the peak area of each impurity to the total ion chromatogram area.
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the experimental workflow for purity assessment and a comparison of the analytical techniques.
Caption: Experimental workflow for purity assessment.
Caption: Comparison of analytical techniques.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. [Evaluation for Standardization of 1H Quantitative NMR Spectroscopy by Round Robin Test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Linkers for Lipid Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
The linker region of ionizable lipids is a critical determinant of the overall performance of lipid nanoparticles (LNPs) in drug delivery applications. Modifying the linker chemistry offers a powerful strategy to fine-tune the physicochemical properties, stability, and biological activity of LNPs. This guide provides an objective comparison of alternative linkers for LNP synthesis, supported by experimental data, to aid in the rational design of next-generation delivery vehicles.
Biodegradable Linkers: Enhancing Safety and Efficacy
Biodegradable linkers are designed to be cleaved within the body, leading to the breakdown of the ionizable lipid into smaller, more easily cleared components. This can reduce potential long-term toxicity and improve the safety profile of LNP-based therapeutics.[1][2] Common biodegradable linkers include esters, amides, and urea (B33335) functionalities.
Comparative Performance of Biodegradable Linkers
The choice of biodegradable linker significantly impacts the chemical stability, pKa of the ionizable lipid, and in vivo efficacy of the resulting LNPs.
| Linker Type | Key Characteristics | Advantages | Disadvantages | Reference Lipids |
| Ester | Susceptible to enzymatic hydrolysis. | Readily biodegradable, leading to rapid elimination and improved tolerability.[1][3] | Can be less stable during storage and in circulation compared to amides.[2] | DLin-MC3-DMA, SM-102, ALC-0315 |
| Amide | More stable to hydrolysis than esters. | Increased chemical stability, potentially leading to longer shelf-life and circulation times.[2] | Slower degradation may lead to longer tissue persistence. | - |
| Urea | Offers increased stability compared to esters. | Enhanced chemical stability suitable for large-scale production. Can modulate LNP pKa for improved tissue targeting (e.g., lung). | Slower biodegradability compared to esters. | - |
| Carbamate | Provides a balance of stability and biodegradability. | Can be designed for controlled release and improved biocompatibility. | Synthesis can be more complex than for simple esters or amides. | DC-Chol |
Table 1: Comparison of Common Biodegradable Linkers for LNP Synthesis.
A study systematically investigating the placement of ester linkers within the hydrophobic tails of an ionizable lipid demonstrated that the position of the biodegradable moiety is crucial for in vivo activity. Shifting the ester group closer to the headgroup-linker region resulted in a substantial decrease in potency, potentially due to an increase in the apparent pKa of the lipid to a value outside the optimal range of 6.2-6.5.[1]
Cleavable Linkers: Triggered Release at the Target Site
Cleavable linkers are designed to remain stable in circulation and release their payload in response to specific triggers within the target cell or tissue microenvironment, such as changes in pH or redox potential.
pH-Sensitive Linkers
These linkers exploit the acidic environment of endosomes and lysosomes (pH 4.5-6.5) to trigger the release of the encapsulated cargo.[4] Common pH-sensitive moieties include hydrazones and acetals.[4]
-
Hydrazones: These linkers are relatively stable at physiological pH (7.4) but hydrolyze rapidly in acidic conditions, facilitating endosomal escape.[4]
-
Acid-degradable linkers (e.g., azido-acetal): Novel acid-degradable linkers have been developed that hydrolyze within minutes in endosomes, leading to the rapid disassembly of LNPs and enhanced mRNA delivery to various organs, including the liver, lung, spleen, and brain.[5]
Disulfide Linkers
Disulfide linkers are stable in the extracellular environment but are rapidly cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) (GSH) is high.[6] This intracellular cleavage can facilitate the release of the therapeutic payload. LNPs formulated with disulfide bond-containing ionizable lipids have shown to be stable during storage and exhibit low toxicity.[6]
Table 2: Performance Characteristics of LNPs with Different Linker Chemistries (Data collated from multiple sources)
| Linker Type | LNP Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | In Vivo Transfection Efficiency (Relative to control) | Key Findings |
| Ester (L319) | ~80 | < 0.1 | > 90% | High (ED50 ~0.03 mg/kg for Factor VII silencing) | Ester position is critical for activity.[1] |
| Amide/Urea | ~100-150 | < 0.2 | > 90% | Enhanced lung transfection | Modulates LNP pKa for tissue-specific targeting.[7] |
| Acid-degradable (azido-acetal) | ~100 | < 0.2 | High | Significantly higher than conventional LNPs in multiple organs | Rapid endosomal hydrolysis enhances mRNA delivery.[5] |
| Disulfide | 50-130 | < 0.2 | > 90% | Strong mRNA expression in liver and spleen | Bioreducible linker allows for intracellular payload release.[6] |
| Branched | - | - | - | Superior transfection capabilities | Branched architecture enhances endosomal escape.[8] |
| Cross-linked | - | - | - | Enhanced transfection efficiency | Increased stability and endosomal escape.[9][10] |
Experimental Protocols
LNP Synthesis via Microfluidics
Microfluidic mixing is a reproducible and scalable method for producing uniform LNPs.[9] This technique involves the rapid and controlled mixing of a lipid-containing organic phase with a nucleic acid-containing aqueous phase.
Materials:
-
Ionizable lipid with desired linker (e.g., ester, amide, disulfide) dissolved in ethanol (B145695).
-
Helper lipids (e.g., DSPC, cholesterol) dissolved in ethanol.
-
PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol.
-
mRNA or other nucleic acid dissolved in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
Microfluidic mixing device (e.g., NanoAssemblr).
Protocol:
-
Prepare the organic phase by mixing the ionizable lipid, helper lipids, and PEG-lipid in ethanol at the desired molar ratios.
-
Prepare the aqueous phase by diluting the mRNA stock in the acidic buffer.
-
Set up the microfluidic device according to the manufacturer's instructions, including priming the system.
-
Load the organic and aqueous phases into separate syringes and place them on a syringe pump.
-
Initiate mixing at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing induces a change in polarity, causing the lipids to self-assemble around the mRNA, forming LNPs.
-
The resulting LNP solution is collected and immediately dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH, stabilizing the nanoparticles.
Measurement of Encapsulation Efficiency (RiboGreen Assay)
The RiboGreen assay is a sensitive fluorescent method to quantify the amount of nucleic acid encapsulated within the LNPs.
Materials:
-
LNP-mRNA formulation.
-
Quant-iT RiboGreen RNA Assay Kit.
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).
-
Triton X-100 (2% solution in TE buffer).
-
Fluorescence microplate reader.
Protocol:
-
Prepare a standard curve of the free mRNA in TE buffer.
-
In a 96-well plate, prepare two sets of dilutions for the LNP-mRNA sample in TE buffer.
-
To one set of dilutions, add Triton X-100 to a final concentration of 0.1% to lyse the LNPs and release all the mRNA (total mRNA).
-
To the other set, add only TE buffer to measure the amount of unencapsulated mRNA (free mRNA).
-
Add the RiboGreen reagent to all wells, incubate for 5 minutes in the dark.
-
Measure the fluorescence intensity at an excitation of ~480 nm and an emission of ~520 nm.
-
Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] * 100
In Vivo Transfection Efficiency Assay
This protocol describes a general method to assess the in vivo transfection efficiency of LNP-formulated luciferase mRNA in mice.
Materials:
-
LNP-luciferase mRNA formulation in sterile PBS.
-
Laboratory mice (e.g., C57BL/6).
-
D-luciferin substrate.
-
In vivo imaging system (IVIS).
Protocol:
-
Administer the LNP-luciferase mRNA formulation to mice via the desired route (e.g., intravenous injection).
-
At a predetermined time point post-injection (e.g., 6, 24, or 48 hours), administer D-luciferin to the mice (e.g., intraperitoneal injection).
-
Anesthetize the mice and place them in the IVIS imaging chamber.
-
Acquire bioluminescence images to detect the expression of luciferase.
-
Quantify the bioluminescent signal in specific organs or the whole body to determine the transfection efficiency.
-
For more detailed analysis, organs can be harvested, homogenized, and a luciferase assay can be performed on the tissue lysates.
Visualizing LNP Synthesis and Delivery
The following diagrams illustrate the key processes involved in LNP synthesis and their mechanism of action for intracellular drug delivery.
Caption: Workflow for LNP synthesis using microfluidics.
Caption: Intracellular delivery pathway of LNP-encapsulated mRNA.
Conclusion
The linker chemistry of ionizable lipids is a pivotal design parameter in the development of effective and safe LNP-based therapeutics. Biodegradable linkers, such as esters and amides, can enhance the safety profile by promoting rapid clearance. Cleavable linkers, responsive to pH or redox potential, offer a mechanism for triggered payload release within the target cell, potentially increasing therapeutic efficacy. The choice of linker must be carefully considered in the context of the specific drug delivery application, taking into account the desired stability, release kinetics, and tissue targeting. Further research into novel linker chemistries will undoubtedly continue to advance the field of LNP-mediated drug delivery.
References
- 1. Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 5. barronlabd10.sites.stanford.edu [barronlabd10.sites.stanford.edu]
- 6. Development of a Library of Disulfide Bond-Containing Cationic Lipids for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Catalysts in mRNA Lipid Nanoparticle Transport [eureka.patsnap.com]
- 8. Branched lipid architecture improves lipid-nanoparticle-based mRNA delivery to the liver via enhanced endosomal escape - American Chemical Society [acs.digitellinc.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Crosslinking of Lipid Nanoparticles Enhances the Delivery Efficiency and Efficacy of mRNA Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Surface and Biomolecule Conjugation: A Comparative Guide to Undecyl 6-bromohexanoate and Alternatives
For researchers, scientists, and drug development professionals, the efficient and quantifiable conjugation of molecules to substrates is a critical step in the development of novel diagnostics, therapeutics, and functionalized materials. This guide provides a comparative analysis of conjugation strategies, with a focus on the use of Undecyl 6-bromohexanoate (B1238239) for introducing a C11 alkyl chain onto various substrates. Due to a lack of specific quantitative data in the public domain for Undecyl 6-bromohexanoate, this guide presents a proposed experimental framework for its use and compares its potential performance with established alternative methods based on general chemical principles.
Introduction to this compound Conjugation
This compound is a bifunctional molecule featuring a terminal bromine atom and an undecyl ester. The bromine serves as a reactive site for nucleophilic substitution, allowing for covalent attachment to substrates, while the undecyl chain provides a long, hydrophobic spacer. This structure makes it suitable for applications such as modifying surface properties, creating self-assembled monolayers, or attaching hydrophobic moieties to biomolecules.
The primary mechanism of conjugation involves the reaction of the bromo group with a nucleophile on the substrate surface. Common nucleophiles include the primary amines of lysine (B10760008) residues on proteins, amine-functionalized surfaces, or thiol groups of cysteine residues.
Proposed Experimental Protocol for Quantitative Analysis
To quantitatively assess the conjugation of this compound to a protein substrate (e.g., Bovine Serum Albumin, BSA), the following protocol can be employed.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
Quantification assay (e.g., BCA protein assay, MALDI-TOF mass spectrometry)
Procedure:
-
Protein Preparation: Dissolve BSA in 0.1 M sodium bicarbonate buffer to a final concentration of 5-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in DMF or DMSO at a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently stirring the BSA solution, slowly add a 10 to 20-fold molar excess of the this compound solution.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Quantification:
-
Determine the protein concentration of the purified conjugate using a BCA assay.
-
Analyze the conjugate by MALDI-TOF mass spectrometry to determine the average number of this compound molecules conjugated per protein molecule (degree of labeling).
-
Experimental Workflow
Caption: Experimental workflow for the conjugation of this compound to BSA.
Comparison with Alternative Conjugation Chemistries
While this compound offers a straightforward method for alkyl chain introduction, several alternative chemistries exist, each with distinct advantages and disadvantages. A qualitative comparison is presented below.
| Feature | This compound (Alkylation) | N-hydroxysuccinimide (NHS) Esters | Thiol-Maleimide Chemistry | Click Chemistry (e.g., CuAAC, SPAAC) |
| Target Residue | Primary amines (Lysine), Thiols (Cysteine) | Primary amines (Lysine) | Thiols (Cysteine) | Bioorthogonal handles (e.g., azide, alkyne) |
| Reaction pH | Slightly basic (pH 8-9) | Slightly basic (pH 7.2-8.5) | Neutral (pH 6.5-7.5) | Near-neutral |
| Selectivity | Moderate; can react with multiple nucleophiles | High for primary amines | High for thiols | Very high; bioorthogonal |
| Reaction Speed | Moderate to slow | Fast | Very fast | Fast to very fast |
| Stability of Linkage | Stable C-N or C-S bond | Stable amide bond | Thioether bond (can undergo retro-Michael addition) | Stable triazole ring |
| Need for Substrate Modification | No (targets native residues) | No (targets native residues) | No (targets native residues) | Yes (requires introduction of bioorthogonal group) |
Quantitative Data Comparison (Hypothetical)
The following table presents a hypothetical comparison of key quantitative parameters for different conjugation methods. Note: The data for this compound is an educated estimate, as specific experimental data is not widely available.
| Parameter | This compound (Estimated) | NHS Ester Chemistry | Thiol-Maleimide Chemistry |
| Typical Conjugation Efficiency | 30-60% | 50-80% | >90% |
| Average Degree of Labeling (Protein) | 1-5 | 1-8 | 1-4 (limited by free cysteines) |
| Reaction Time | 2-16 hours | 0.5-2 hours | < 1 hour |
| Side Reactions | Potential for multiple alkylations, hydrolysis | Hydrolysis of NHS ester | Maleimide hydrolysis, disulfide exchange |
Logical Relationship of Conjugation Choice
Caption: Decision tree for selecting a suitable conjugation method.
Conclusion
The choice of conjugation chemistry is highly dependent on the specific application, the nature of the substrate, and the desired properties of the final conjugate. While this compound provides a means of introducing a long alkyl chain through alkylation of native functional groups, alternative methods such as NHS ester chemistry, thiol-maleimide coupling, and click chemistry offer greater control, higher efficiency, and faster reaction kinetics in many cases. For applications requiring high precision and site-selectivity, the introduction of bioorthogonal handles for click chemistry is often the preferred approach. Researchers should carefully consider these factors and perform quantitative analysis to optimize their conjugation strategy.
performance comparison of different linkers in drug delivery systems
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs), are critically dependent on the linker that connects the targeting moiety to the therapeutic payload. The choice of linker governs the stability of the conjugate in circulation, the mechanism of drug release at the target site, and ultimately, the overall therapeutic index.[1][2] This guide provides an objective comparison of the performance of different linker types, supported by experimental data, to aid in the rational design and development of next-generation drug delivery systems.
Overview of Linker Technologies
Linkers in drug delivery can be broadly classified into two main categories: cleavable and non-cleavable linkers.[1][3][] The fundamental distinction lies in their payload release mechanism. Cleavable linkers are designed to be labile under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells, while non-cleavable linkers release the payload upon lysosomal degradation of the antibody carrier.[][5]
Performance Comparison of Linker Types
The choice between a cleavable and a non-cleavable linker has a significant impact on the therapeutic index of a drug conjugate, which is the balance between its efficacy and toxicity.[6][7]
Cleavable Linkers
Cleavable linkers are designed to release the payload upon encountering specific triggers in the tumor microenvironment or within the target cell.[] This targeted release mechanism can lead to a potent therapeutic effect and the potential for a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[8] However, premature cleavage in circulation can lead to off-target toxicity.[2][9]
There are three main classes of cleavable linkers based on their cleavage trigger:
-
Enzyme-Sensitive Linkers: These linkers are cleaved by enzymes that are overexpressed in tumor tissues or within cellular lysosomes, such as cathepsins.[10] The most common example is the valine-citrulline (VC) dipeptide linker.[5]
-
pH-Sensitive Linkers: These linkers are stable at the physiological pH of blood (around 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][11] Hydrazone linkers are a well-known example.[12]
-
Redox-Sensitive Linkers: These linkers exploit the difference in redox potential between the extracellular and intracellular environments.[1] The high concentration of glutathione (B108866) (GSH) inside cells can cleave disulfide bonds, releasing the payload.[13]
Non-Cleavable Linkers
Non-cleavable linkers offer greater stability in plasma as they lack a specific chemical trigger for payload release.[5] The release of the payload-linker-amino acid complex occurs only after the entire ADC is internalized and the antibody is degraded in the lysosome.[5] This high stability generally leads to a lower risk of off-target toxicity and a more favorable safety profile.[5] However, the resulting payload metabolite is often less membrane-permeable, which can limit the "bystander effect".[5]
Quantitative Performance Data
The following tables summarize key performance data for different linker types based on published studies. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and cell lines used.
Table 1: Plasma Stability of Different Linker Types
| Linker Type | Specific Linker | System | Incubation Time (hours) | % Intact ADC Remaining | Reference |
| Enzyme-Sensitive | Val-Cit | Human Plasma | 168 | >95% | [9] |
| Val-Cit | Rodent Plasma | 24 | <80% (susceptible to Ces1C) | [9][14] | |
| Asn-Asn | Mouse and Human Serum | High Stability | Comparable to Val-Cit in human serum | [15] | |
| EGCit | Mouse and Primate Plasma | Long-term Stability | High Stability | [16] | |
| pH-Sensitive | Hydrazone | Human Plasma | 24 | Variable, generally lower than Val-Cit | [12] |
| HMPO | Human Plasma | 24 | Stable | [17] | |
| Redox-Sensitive | Disulfide | Human Plasma | 96 | Variable, dependent on steric hindrance | [18] |
| Non-Cleavable | Thioether (SMCC) | In vivo (general) | High | Generally higher than cleavable linkers | [3] |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| Linker Type | Specific Linker | Cell Line | Payload | IC50 (nM) | Reference |
| Enzyme-Sensitive | l-Ala-l-Ala | (Various) | Indolinobenzodiazepine | Highest Therapeutic Index | [6] |
| d-Ala-l-Ala | (Various) | Maytansinoid | Similar to l-Ala-l-Ala, but less toxic | [6] | |
| EGCit | HER2-positive cancer cells | MMAE | Improved antitumor activity vs. conventional | [16] | |
| Non-Cleavable | SMCC | HER2-positive | DM1 | Potent (Kadcyla®) | [3] |
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol provides a general framework for assessing the stability of an ADC in plasma.
Objective: To determine the rate of drug deconjugation or linker cleavage of an ADC in plasma over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human or animal plasma (e.g., mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical equipment (e.g., LC-MS, ELISA)
Procedure:
-
Preparation: Dilute the ADC to a final concentration in pre-warmed plasma.
-
Incubation: Incubate the ADC-plasma mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).
-
Sample Processing: Immediately stop the reaction, for example, by freezing at -80°C.
-
Analysis:
-
Intact ADC: Analyze the amount of intact ADC at each time point using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR).[9] A decrease in DAR over time indicates linker cleavage.
-
Released Payload: Quantify the amount of free payload in the plasma using a suitable method like LC-MS/MS.[9]
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic potential of an ADC on cancer cell lines.[19][20]
Objective: To determine the concentration of an ADC that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.[20]
-
Treatment: Treat the cells with serial dilutions of the ADC, a control antibody, and a vehicle control.
-
Incubation: Incubate the plates for a period that allows for the payload's mechanism of action (typically 48-144 hours).[20]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[20]
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Conclusion
The selection of a linker is a critical decision in the design of a drug delivery system that profoundly influences its therapeutic index. Non-cleavable linkers generally offer superior plasma stability, leading to a better safety profile, while cleavable linkers can provide more potent efficacy and the potential for a bystander effect.[5][8] The choice between different types of cleavable linkers depends on the specific characteristics of the target, the payload, and the desired mechanism of action. A thorough understanding of the performance characteristics of different linkers, supported by robust experimental data, is essential for the successful development of novel and effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 9. benchchem.com [benchchem.com]
- 10. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 11. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 12. adcreview.com [adcreview.com]
- 13. Redox-sensitive materials for drug delivery: targeting the correct intracellular environment, tuning release rates, and appropriate predictive systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03052G [pubs.rsc.org]
- 18. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Undecyl 6-bromohexanoate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of undecyl 6-bromohexanoate (B1238239), ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Undecyl 6-bromohexanoate is a chemical that requires careful handling due to its potential hazards. It is classified as causing skin and eye irritation[1]. Therefore, adherence to strict safety protocols is essential.
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the appropriate PPE:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact.
-
Lab Coat: A flame-retardant lab coat should be worn to protect from spills.
-
Ventilation: Always handle this chemical in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.
First-Aid Measures: In the event of exposure, immediate action is critical:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C17H33BrO2[2][3] |
| Molecular Weight | 349.35 g/mol [2][3] |
| Exact Mass | 348.1664 u[3] |
Experimental Protocol: Spill Cleanup Procedures
In the event of a spill, a swift and safe response is necessary to mitigate risks.
For Small Spills:
-
Evacuate: Clear the immediate area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to contain the spill.
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
For Large Spills:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Activate the nearest fire alarm and contact your institution's emergency response team or Environmental Health and Safety (EHS) department.
-
Inform: Provide the emergency responders with the identity of the spilled chemical.
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with non-halogenated organic waste[4][5]. Keep it in a dedicated waste container.
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap for waste collection. The container must be in good condition.
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.
-
Storage: Store the waste container in a designated and properly ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents[6].
-
Disposal Request: Once the container is full, or in accordance with your institution's policies, request a pickup from your EHS department or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash[7].
Visualizing the Disposal Workflow
To further clarify the proper handling and disposal procedures, the following diagrams illustrate the key decision-making pathways.
Caption: Workflow for handling and disposal of this compound.
Caption: Decision pathway for proper chemical waste segregation.
References
- 1. This compound | Esters | Ambeed.com [ambeed.com]
- 2. This compound | C17H33BrO2 | CID 550522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
